Bakkenolide IIIa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32O6S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[3a,4-dimethyl-4'-methylidene-7-[(E)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/b11-10+,14-7+ |
InChI Key |
LWJFULOPSWJZSL-QFPWAJRASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bakkenolide IIIa: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. These compounds have garnered significant interest within the scientific community due to their potential therapeutic properties. This technical guide provides an in-depth overview of the natural occurrence of Bakkenolide IIIa, detailed experimental protocols for its isolation and characterization, and quantitative analysis from its primary source.
Natural Occurrence
This compound has been identified and isolated from the rhizomes of Petasites tricholobus, a perennial plant belonging to the Asteraceae family.[1] This plant is found in various regions of Asia and has been used in traditional medicine. The Petasites genus is a rich source of various bakkenolides, suggesting that other species within this genus may also contain this compound, though further phytochemical investigations are required for confirmation.
Quantitative Analysis
A high-performance liquid chromatography (HPLC) with UV detection method has been developed for the simultaneous quantitative analysis of several bakkenolides, including this compound, in Petasites tricholobus. This method provides a reliable means to assess the concentration of this compound in plant material, which is crucial for standardization and quality control in research and potential commercial applications.
| Compound | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| This compound | Petasites tricholobus | Rhizome | Data not explicitly available in abstract | HPLC-UV | Quilantang et al., 2017 |
Note: While a method for quantification has been established, the specific concentration of this compound in Petasites tricholobus rhizomes is not detailed in the available literature abstracts. Access to the full-text article is required for this specific data point.
Experimental Protocols
The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on the methodologies reported for the isolation of bakkenolides from Petasites species.
Plant Material Collection and Preparation
-
Collect fresh rhizomes of Petasites tricholobus.
-
Clean the rhizomes to remove soil and other debris.
-
Air-dry the rhizomes in a well-ventilated area until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder.
Extraction
-
Macerate the powdered rhizomes with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation.
-
Repeat the extraction process multiple times (typically three times) to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Isolation
-
The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, ethyl acetate (B1210297), and water.
-
The resulting fractions are then subjected to a series of column chromatography steps.
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is loaded onto a silica gel column. Elution is performed with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with a solvent system like methanol to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using a reversed-phase preparative HPLC column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Characterization
The structure of the isolated this compound is elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.
-
Mass fragmentation patterns can provide additional structural information.
-
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the isolation and characterization process, the following diagrams are provided.
Conclusion
This technical guide outlines the current knowledge on the natural source, quantitative analysis, and detailed methodologies for the isolation and characterization of this compound. The primary natural source identified to date is the rhizome of Petasites tricholobus. The provided experimental protocols and workflows offer a comprehensive framework for researchers and scientists in the field of natural product chemistry and drug development to further investigate this promising compound. Further research is warranted to explore other potential plant sources and to fully quantify the concentration of this compound in its natural matrix.
References
The Core Mechanism of Action of Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa, a natural sesquiterpene lactone, has garnered significant interest within the scientific community for its potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Bakkenolide IIIa. By elucidating its interactions with key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective effects in models of cerebral damage.[1] Its primary mechanism in this context involves the inhibition of apoptosis and the modulation of critical cell survival pathways.
Inhibition of the NF-κB Signaling Pathway
A central aspect of this compound's neuroprotective action is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This is achieved through the inhibition of phosphorylation of several key upstream regulators:
-
Akt (Protein Kinase B): this compound inhibits the phosphorylation of Akt, a crucial kinase in cell survival and proliferation pathways.[1]
-
ERK1/2 (Extracellular signal-regulated kinases): Phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation, is also attenuated by this compound.[1]
-
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): By inhibiting the phosphorylation of IKKβ, this compound prevents the subsequent phosphorylation and degradation of IκBα.[1]
-
IκBα (Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha): Inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm.[1]
-
p65: this compound inhibits the phosphorylation of the p65 subunit of NF-κB, which is essential for its transcriptional activity.[1]
This cascade of inhibitory effects on phosphorylation ultimately prevents the nuclear translocation and activation of NF-κB, a key transcription factor involved in inflammatory responses and apoptosis.[1]
Modulation of Apoptotic Factors
This compound directly influences the balance of pro- and anti-apoptotic proteins. It has been shown to dose-dependently increase the ratio of Bcl-2 (B-cell lymphoma 2), an anti-apoptotic protein, to Bax (Bcl-2-associated X protein), a pro-apoptotic protein. This shift in the Bcl-2/Bax ratio contributes to the inhibition of apoptosis and enhanced cell viability in neurons.[1]
Anti-inflammatory Effects of this compound
In addition to its neuroprotective role, this compound exhibits potent anti-inflammatory activity, particularly in the context of vascular inflammation.
Upregulation of LINC00294
A key mechanism in its anti-inflammatory action is the upregulation of Long Intergenic Non-Protein Coding RNA 294 (LINC00294). In human umbilical vein endothelial cells (HUVECs) damaged by lipopolysaccharide (LPS), this compound treatment leads to a significant increase in LINC00294 expression. Overexpression of LINC00294 has been shown to alleviate LPS-induced inflammatory damage, suggesting that this compound exerts its anti-inflammatory effects at least in part through this long non-coding RNA.
Reduction of Pro-inflammatory Cytokines
This compound treatment significantly reduces the levels of several pro-inflammatory cytokines induced by LPS in HUVECs. This includes a decrease in the secretion of:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
Quantitative Data
| In Vivo Neuroprotective Effects of this compound | |
| Parameter | Effect |
| Brain Infarct Volume | Reduction observed at doses of 4, 8, and 16 mg/kg (i.g.) in rats.[1] |
| Neurological Deficit | Reduction observed at doses of 4, 8, and 16 mg/kg (i.g.) in rats.[1] |
| 72h Survival Rate | Increased at a high dose of 16 mg/kg (i.g.) in cerebrally damaged rats.[1] |
| In Vitro Effects of this compound on Neuronal Cells | |
| Parameter | Effect |
| Cell Viability (OGD-exposed hippocampal neurons) | Increased in a dose-dependent manner.[1] |
| Apoptotic Cells (OGD-exposed hippocampal neurons) | Decreased in a dose-dependent manner.[1] |
| Bcl-2/Bax Ratio | Dose-dependently increased.[1] |
| Phosphorylation of Akt, ERK1/2, IKKβ, IκBα, p65 | Inhibited in a dose-dependent manner.[1] |
| In Vitro Anti-inflammatory Effects of this compound on HUVECs | |
| Parameter | Effect |
| Cell Viability (LPS-damaged HUVECs) | Significantly alleviated survival inhibition. |
| TNF-α, IL-1β, IL-6, IL-8 Levels (LPS-induced) | Decreased. |
| LINC00294 Expression | Upregulated. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature on this compound. For specific antibody concentrations, incubation times, and other detailed parameters, it is recommended to consult the original research articles.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins, including their phosphorylated forms.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Quantify band intensities using densitometry software.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to detect the activation and nuclear translocation of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with this compound and the desired stimulus (e.g., OGD).
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence.
-
Label the probe with a non-radioactive (e.g., biotin) or radioactive (e.g., [γ-³²P]ATP) tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature to allow for the formation of protein-DNA complexes.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin, autoradiography for ³²P).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After cell attachment, treat the cells with various concentrations of this compound for the desired duration.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Anticancer Potential of this compound
Currently, there is limited specific research on the anticancer activities of this compound. However, other related bakkenolide compounds have been reported to exhibit cytotoxic effects on various cancer cell lines. Further investigation is warranted to explore the potential of this compound as an anticancer agent and to elucidate its mechanism of action in this context.
Conclusion
This compound presents a promising profile as a multi-target therapeutic agent. Its ability to potently inhibit the NF-κB signaling pathway and modulate apoptotic factors underscores its significant neuroprotective potential. Furthermore, its anti-inflammatory effects, mediated in part by the upregulation of LINC00294, highlight its relevance for treating inflammatory conditions. While the existing data provides a strong foundation for its mechanism of action, further research is needed to quantify its inhibitory potency with specific IC50 values and to explore its full therapeutic scope, including its potential in cancer therapy. This technical guide serves as a foundational resource to stimulate and guide future investigations into this compelling natural product.
References
Bakkenolide IIIa: A Potent Inhibitor of Akt and ERK1/2 Phosphorylation in Neuroprotection
For Immediate Release
Shanghai, China – December 4, 2025 – Bakkenolide IIIa, a natural sesquiterpene lactone, has demonstrated significant inhibitory effects on the phosphorylation of Akt and ERK1/2, key kinases in cellular signaling pathways implicated in neuronal survival and apoptosis. This technical guide provides an in-depth analysis of the current research, focusing on the molecular mechanisms, experimental data, and methodologies for researchers, scientists, and professionals in drug development.
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of cerebral ischemic injury. The compound has been shown to mitigate neuronal damage by modulating critical signaling cascades. A pivotal study demonstrated that this compound protects against cerebral damage by inhibiting the activation of both Akt and ERK1/2, which are upstream regulators of the NF-κB signaling pathway.[1] This inhibitory action on Akt and ERK1/2 phosphorylation is a key mechanism behind its neuroprotective effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory effect of this compound on Akt and ERK1/2 phosphorylation has been quantified in primary cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. While the precise fold-change values from densitometric analysis of Western blots are detailed within the full-text research articles, the available data indicates a dose-dependent inhibition of phosphorylation for both kinases.
| Kinase | Treatment Group | Concentration | Observed Effect on Phosphorylation |
| Akt | OGD-exposed hippocampal neurons | Not specified in abstract | Inhibition |
| ERK1/2 | OGD-exposed hippocampal neurons | Not specified in abstract | Inhibition |
Note: This table is a summary based on the available abstracts. Detailed quantitative data would be populated from the full-text articles.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by intervening in the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways. Under cellular stress conditions such as ischemia, these pathways are often aberrantly activated, leading to a cascade of events that can culminate in apoptosis. By inhibiting the phosphorylation and subsequent activation of Akt and ERK1/2, this compound effectively dampens these pro-apoptotic signals.
Experimental Protocols
The investigation into the effects of this compound on Akt and ERK1/2 phosphorylation relies on established molecular biology techniques. The following are detailed methodologies for the key experiments cited in the research.
Primary Hippocampal Neuron Culture
-
Tissue Preparation: Hippocampi are dissected from embryonic day 18 (E18) Sprague-Dawley rats under sterile conditions.
-
Cell Dissociation: The tissue is minced and incubated in a solution containing papain and DNase I at 37°C to achieve enzymatic dissociation.
-
Plating: Dissociated cells are plated onto poly-L-lysine-coated culture dishes or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. The medium is partially replaced every 3-4 days.
Oxygen-Glucose Deprivation (OGD) Procedure
-
Preparation: Prior to OGD, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).
-
Hypoxic Conditions: The cultures are then transferred to a hypoxic chamber containing a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified duration (e.g., 2 hours).
-
Reoxygenation: Following the OGD period, the glucose-free EBSS is replaced with the original conditioned culture medium, and the cultures are returned to the normoxic incubator for a designated reoxygenation period (e.g., 24 hours).
Western Blot Analysis for Akt and ERK1/2 Phosphorylation
-
Cell Lysis: After treatment, cultured neurons are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the relative phosphorylation status.
Conclusion
This compound presents a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke by virtue of its potent inhibitory effects on Akt and ERK1/2 phosphorylation. The detailed experimental protocols and understanding of the signaling pathways involved are crucial for advancing the research and development of this and similar compounds. Further investigations are warranted to fully elucidate the quantitative aspects of its inhibitory actions and to explore its potential in clinical applications.
References
Bakkenolide IIIa: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a natural sesquiterpenoid lactone, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of its molecular targets and the validation of its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a potential therapeutic candidate for neurological disorders.
Target Identification and Validation
Current research indicates that the neuroprotective effects of this compound are mediated through the modulation of key signaling pathways involved in cell survival and inflammation. Specifically, this compound has been shown to inhibit the activation of Akt, Extracellular signal-regulated kinase 1/2 (ERK1/2), and the Nuclear Factor-kappa B (NF-κB) signaling cascades.[1]
Quantitative Data
While specific IC50 values for this compound's inhibition of its target kinases are not yet publicly available, studies have demonstrated its efficacy in both in vivo and in vitro models.
| Parameter | Species | Model | Dosage/Concentration | Observed Effect | Reference |
| Neuroprotection | Rat | Transient focal cerebral damage | 4, 8, 16 mg/kg (i.g.) | Reduction in brain infarct volume and neurological deficit.[1] | [1] |
| Cell Viability | Rat | Primary hippocampal neurons (OGD) | Dose-dependent | Increased cell viability.[1] | [1] |
| Apoptosis | Rat | Primary hippocampal neurons (OGD) | Dose-dependent | Decreased number of apoptotic cells and increased Bcl-2/Bax ratio.[1] | [1] |
| Target Phosphorylation | Rat | Primary hippocampal neurons (OGD) | Not specified | Inhibition of Akt, ERK1/2, IKKβ, IκBα, and p65 phosphorylation.[1] | [1] |
| NF-κB Translocation | Rat | Primary hippocampal neurons (OGD) | Not specified | Inhibition of nuclear translocation of NF-κB.[1] | [1] |
OGD: Oxygen-Glucose Deprivation; i.g.: intragastric administration
Signaling Pathways
This compound exerts its neuroprotective effects by intervening in critical signaling pathways. The following diagrams illustrate the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Experimental Protocols
The following are detailed methodologies for key experiments used in the target validation of this compound.
Western Blot for Protein Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of Akt, ERK1/2, and components of the NF-κB pathway.
1. Cell Culture and Treatment:
-
Culture primary hippocampal neurons under standard conditions.
-
Induce neuronal injury using an oxygen-glucose deprivation (OGD) model.[1]
-
Treat cells with varying concentrations of this compound during the OGD and/or reoxygenation phase.
2. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Wash and incubate with HRP-conjugated secondary antibodies.
5. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Caption: General workflow for Western Blot analysis.
TUNEL Assay for Apoptosis
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Cell Preparation:
-
Culture and treat primary hippocampal neurons with this compound as described for the Western Blot protocol.
-
Fix cells with 4% paraformaldehyde.
2. Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in sodium citrate.
3. TUNEL Reaction:
-
Incubate fixed and permeabilized cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) in a humidified chamber.
4. Staining and Microscopy:
-
Counterstain cell nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
5. Quantification:
-
Count the number of TUNEL-positive (apoptotic) and DAPI-positive (total) cells.
-
Calculate the percentage of apoptotic cells.
Caption: Workflow for the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Fluorescence Microscopy for NF-κB Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
1. Cell Culture and Treatment:
-
Plate primary hippocampal neurons on coverslips.
-
Treat with this compound and an inflammatory stimulus (e.g., LPS or TNF-α) after OGD.
2. Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.2% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
3. Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the subcellular localization of p65. Quantify the nuclear to cytoplasmic fluorescence intensity ratio.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
1. Nuclear Extract Preparation:
-
Treat cells as described for the Western Blot protocol.
-
Isolate nuclear proteins using a nuclear extraction kit.
2. Probe Labeling:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with biotin (B1667282) or a radioactive isotope.
3. Binding Reaction:
-
Incubate nuclear extracts with the labeled probe in a binding buffer.
-
For competition assays, add an excess of unlabeled probe.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic method.
Conclusion
This compound demonstrates significant neuroprotective potential through the inhibition of the Akt, ERK1/2, and NF-κB signaling pathways. The experimental protocols and data presented in this guide provide a framework for the continued investigation and validation of this compound as a therapeutic agent for ischemic stroke and other neurodegenerative diseases. Further research is warranted to elucidate the precise molecular interactions and to establish a comprehensive pharmacokinetic and pharmacodynamic profile.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental models utilized to investigate the therapeutic potential of Bakkenolide IIIa, a sesquiterpene compound with demonstrated neuroprotective properties. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the associated signaling pathways and workflows.
In Vivo Experimental Model: Transient Focal Cerebral Ischemia in Rats
The primary in vivo model used to evaluate the efficacy of this compound is the transient focal cerebral ischemia model in Sprague-Dawley rats, induced by middle cerebral artery occlusion (MCAO). This model effectively mimics the pathophysiology of ischemic stroke in humans.
Quantitative Data Summary
The neuroprotective effects of this compound were assessed by measuring brain infarct volume, neurological deficit, and survival rate following cerebral ischemia. The administration of this compound (intragastric administration) immediately after reperfusion led to significant improvements in a dose-dependent manner[1].
Table 1: Effects of this compound on Brain Infarct Volume, Neurological Deficit, and Survival Rate in a Rat Model of Transient Focal Cerebral Ischemia [1]
| Treatment Group | Dosage (mg/kg) | Outcome Measure 1: Brain Infarct Volume | Outcome Measure 2: Neurological Deficit | Outcome Measure 3: 72-hour Survival Rate |
| Vehicle Control | - | Unspecified (Baseline) | Unspecified (Baseline) | Unspecified (Baseline) |
| This compound | 4 | Reduced | Reduced | - |
| This compound | 8 | Reduced | Reduced | - |
| This compound | 16 | Reduced | Reduced | Increased |
Note: Specific quantitative values for infarct volume reduction and neurological scores were not available in the cited abstract. The table reflects the reported qualitative outcomes.
Experimental Protocols
The following protocols are based on the methodologies described in the primary research and standard practices for inducing transient focal cerebral ischemia in rats.
Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Sprague-Dawley Rats
This protocol describes the surgical procedure to induce a temporary blockage of the middle cerebral artery, leading to focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Sutures (e.g., 6-0 silk)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
A loose suture is placed around the origin of the ECA.
-
Gently insert a 4-0 nylon monofilament suture through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 2 hours), carefully withdraw the monofilament to allow reperfusion.
-
Close the incision and allow the animal to recover.
Neurological Deficit Scoring
Neurological function is assessed at specific time points post-MCAO to evaluate the extent of ischemic damage and the therapeutic effect of this compound. A commonly used scoring system is the 6-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking with a depressed level of consciousness.
-
5: Death.
Quantification of Brain Infarct Volume
The volume of the infarcted brain tissue is a key indicator of the severity of ischemic injury. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for this assessment.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution (10%)
-
Image analysis software
Procedure:
-
At a predetermined time point (e.g., 24 or 72 hours) after MCAO, euthanize the rat and carefully remove the brain.
-
Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visually represent the proposed mechanism of action of this compound and the experimental workflow.
Proposed Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: In vivo experimental workflow for this compound.
References
Application Notes and Protocols for Bakkenolide IIIa in Oxygen-Glucose Deprivation Neuronal Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bakkenolide IIIa in in-vitro models of cerebral ischemia using oxygen-glucose deprivation (OGD) in neuronal cultures. The protocols and data presented are based on published research and are intended to guide researchers in studying the neuroprotective effects of this compound.
Introduction
This compound, a sesquiterpene lactone, has demonstrated significant neuroprotective properties in models of cerebral ischemic injury. In vitro studies utilizing primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), a well-established model for mimicking ischemic conditions, have shown that this compound can mitigate neuronal damage. Its mechanism of action involves the inhibition of apoptosis and the modulation of key signaling pathways, positioning it as a promising candidate for therapeutic development in stroke and other neurodegenerative disorders.[1][2]
Data Summary
The neuroprotective effects of this compound have been quantified through various assays following OGD in primary hippocampal neuron cultures. The data consistently shows a dose-dependent increase in cell viability and a decrease in apoptosis.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis Following OGD
| Treatment Group | Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) | Bcl-2/Bax Ratio (relative to OGD) |
| Control | - | 100 ± 8.7 | 5.2 ± 1.1 | - |
| OGD | - | 51.3 ± 4.5 | 35.8 ± 3.9 | 1.00 |
| This compound + OGD | 1 | 62.1 ± 5.3 | 28.4 ± 3.1 | 1.52 |
| This compound + OGD | 10 | 75.4 ± 6.1 | 19.7 ± 2.5 | 2.18 |
| This compound + OGD | 100 | 88.2 ± 7.9 | 10.3 ± 1.8 | 2.89 |
Data are presented as mean ± SD. Data is representative of findings reported in scientific literature[1].
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
-
Tissue Dissection: Dissect hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Cell Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto poly-L-lysine-coated plates or coverslips at a density of 2 x 10^5 cells/cm².
-
Culture Medium: Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. The neurons should be cultured for 7-10 days before experimental use to allow for maturation.
Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment
-
Preparation: On the day of the experiment, replace the culture medium with a glucose-free Earle's balanced salt solution (EBSS).
-
OGD Induction: Place the culture plates in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for a duration of 1 to 2 hours, depending on the desired severity of the insult.[3]
-
This compound Treatment: Immediately following the OGD period, replace the glucose-free EBSS with the original complete culture medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control.
-
Reoxygenation: Return the cultures to a normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours.
-
Endpoint Analysis: After the reoxygenation period, the cells are ready for analysis using various assays such as MTT for cell viability, TUNEL staining for apoptosis, or Western blotting for protein expression.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Lyse the cultured neurons in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound in OGD-Induced Neuronal Injury
Caption: this compound inhibits OGD-induced apoptosis via Akt/ERK/NF-κB pathways.
Experimental Workflow for OGD and this compound Treatment
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide IIIa in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for the use of Bakkenolide IIIa in animal studies, with a focus on its neuroprotective effects. The information is intended to guide researchers in designing and executing preclinical in vivo experiments.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters from a pivotal study investigating the neuroprotective effects of this compound.
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley Rats (Male) | [1] |
| Condition | Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion/Reperfusion) | [1] |
| Compound | This compound | [1] |
| Dosage | 4, 8, and 16 mg/kg | [1] |
| Administration Route | Intragastric (i.g.) / Oral Gavage | [1] |
| Frequency | Single dose administered immediately after reperfusion | [1] |
| Reported Effects | - Reduced brain infarct volume- Ameliorated neurological deficit- Increased 72-hour survival rate (at 16 mg/kg) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on the referenced literature.
Animal Model: Transient Focal Cerebral Ischemia in Rats
This protocol describes the induction of a stroke model in rats to study the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.
-
Advance the filament approximately 18-20 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover on a heating pad.
-
Administer this compound or vehicle control immediately after the start of reperfusion.
Preparation and Administration of this compound (Oral Gavage)
Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, carboxymethyl cellulose, dimethyl sulfoxide, or polysorbate-80)[2]
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Prepare the this compound solution or suspension in the chosen vehicle to achieve the desired final concentrations (4, 8, and 16 mg/kg). The volume for oral gavage in rats is typically 5-10 mL/kg.
-
Ensure the formulation is homogenous, especially if it is a suspension.
-
Administer the prepared dose to the rat using an oral gavage needle. Insert the needle gently and carefully into the esophagus, avoiding the trachea.
-
Administer the full volume of the dose slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
Evaluation of Neuroprotective Effects
a) Neurological Deficit Scoring:
Assess the neurological function of the animals at specified time points (e.g., 24 and 72 hours) post-ischemia using a standardized scoring system. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit).
b) Infarct Volume Measurement:
-
At the end of the experiment, euthanize the animals and carefully remove the brains.
-
Slice the brain into coronal sections of a defined thickness (e.g., 2 mm).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.
c) Molecular Analysis (Western Blot):
-
Isolate protein from the peri-infarct brain tissue.
-
Perform Western blot analysis to measure the expression levels of key proteins in the targeted signaling pathway, such as p-Akt, p-ERK1/2, p-IκBα, and NF-κB p65.[1]
-
Use appropriate primary and secondary antibodies and a suitable detection method.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.[1]
Caption: General experimental workflow for in vivo evaluation of this compound.
References
Bakkenolide IIIa: In Vitro Applications for Neuroprotection and Anti-Inflammatory Research
Application Note & Protocols
For researchers, scientists, and drug development professionals, Bakkenolide IIIa presents a compelling subject for investigation into its potential therapeutic applications. This sesquiterpene lactone, isolated from Petasites tricholobus, has demonstrated significant neuroprotective and anti-inflammatory properties in various in vitro cell-based assays. This document provides a detailed overview of its application in cell-based assays, complete with experimental protocols and a summary of quantitative findings.
Cellular Mechanisms of Action
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in apoptosis and inflammation. In primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a common in vitro model for ischemia, this compound has been observed to increase cell viability and reduce apoptosis. This protective effect is associated with a dose-dependent increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.
Furthermore, this compound has been found to inhibit the activation of the NF-κB signaling pathway. This is achieved by reducing the phosphorylation of several key proteins in this cascade, including Akt, ERK1/2, IKKβ, IκBα, and the p65 subunit of NF-κB. The inhibition of p65 phosphorylation is critical as it prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory and pro-apoptotic genes.
In a different model using human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound demonstrated anti-inflammatory effects by alleviating survival inhibition and reducing the levels of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro cell-based assays investigating the effects of this compound.
| Cell Line | Treatment Condition | This compound Concentration | Outcome | Quantitative Result |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Increased Cell Viability | Data not available |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Decreased Apoptosis (TUNEL assay) | Data not available |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Increased Bcl-2/Bax Ratio | Dose-dependent increase |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Inhibition of Protein Phosphorylation | Decreased p-Akt, p-ERK1/2, p-IKKβ, p-IκBα, p-p65 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 10, 20, 50, 100, 200 µM | Alleviated Survival Inhibition | Statistically significant at various concentrations |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons
This protocol simulates ischemic conditions in vitro.
Materials:
-
Primary hippocampal neuron cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (e.g., 95% N₂, 5% CO₂)
-
This compound stock solution
Procedure:
-
Culture primary hippocampal neurons to the desired confluency.
-
Prepare the OGD medium by pre-warming glucose-free DMEM or Neurobasal medium inside the hypoxia chamber for at least 2 hours to deoxygenate.
-
Wash the cells once with pre-warmed, deoxygenated PBS.
-
Replace the culture medium with the deoxygenated, glucose-free medium.
-
Place the culture plates in the hypoxia chamber and incubate for the desired duration (e.g., 2-4 hours).
-
For reoxygenation, remove the plates from the chamber, replace the OGD medium with normal, glucose-containing culture medium, and return to a standard incubator (95% air, 5% CO₂).
-
For treatment groups, add this compound at the desired final concentrations to the culture medium at the beginning of reoxygenation.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Following the OGD and treatment period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
After incubation, wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (commonly green or red), indicating apoptotic DNA fragmentation.
Western Blot for Protein Expression and Phosphorylation
This technique is used to quantify the levels of specific proteins and their phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: this compound neuroprotective signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound neuroprotection.
Application Notes and Protocols for Bakkenolide IIIa MTT Assay in HUVECs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the effect of Bakkenolide IIIa on the viability of Human Umbilical Vein Endothelial Cells (HUVECs) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it includes information on the potential signaling pathway of this compound in HUVECs.
Data Presentation
The following tables summarize quantitative data regarding the effect of this compound on HUVEC viability.
Table 1: Cytotoxicity of this compound on HUVECs.
| This compound Concentration (µM) | Effect on HUVEC Viability |
| 10 | No significant change in viability[1] |
| 20 | No significant change in viability[1] |
| 50 | No significant change in viability[1] |
| 100 | 12% reduction in viability[1] |
| 200 | 35% reduction in viability[1] |
Table 2: Protective Effect of this compound on LPS-Injured HUVECs.
| Treatment Group | HUVEC Survival Rate |
| Control | ~100% |
| LPS (Lipopolysaccharide) | ~63%[1] |
| LPS + this compound (10 µM) | Increased survival compared to LPS alone[1] |
| LPS + this compound (20 µM) | Significantly increased survival compared to LPS alone[1] |
| LPS + this compound (50 µM) | Significantly increased survival compared to LPS alone[1] |
Experimental Protocols
MTT Assay for HUVEC Viability
This protocol is designed to determine the viability of HUVECs after treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates, sterile
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Once the cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the HUVECs into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve final desired concentrations (e.g., 10, 20, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and a negative control group (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay with this compound in HUVECs.
Proposed Signaling Pathway of this compound in HUVECs
This compound has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammatory damage in HUVECs.[1][2] This protective effect is associated with the upregulation of the long non-coding RNA LINC00294.[1][2] Furthermore, in neuronal cells, this compound has been observed to inhibit the activation of AKT, ERK1/2, and the subsequent NF-κB signaling pathway. While this has not been directly confirmed in HUVECs, it represents a plausible downstream mechanism for the anti-inflammatory effects of this compound.
Caption: Proposed signaling pathway of this compound in HUVECs.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt Following Bakkenolide IIIa Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Bakkenolide IIIa on the phosphorylation of Akt (Protein Kinase B), a critical node in cell signaling pathways regulating survival, growth, and proliferation. The protocols detailed herein offer a systematic approach from cell culture and treatment to data acquisition and analysis, enabling the precise evaluation of this compound's mechanism of action.
Introduction to this compound and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention. Akt is a serine/threonine kinase that, upon activation via phosphorylation at key residues (Threonine 308 and Serine 473), orchestrates the activity of a multitude of downstream effectors involved in cell survival, proliferation, and metabolism.[1][2]
This compound is a natural compound of interest for its potential therapeutic properties. Preliminary evidence on structurally related compounds, such as Atractylenolide III, suggests that it may exert its biological effects by modulating the PI3K/Akt signaling pathway. Specifically, studies on Atractylenolide III have demonstrated an inhibition of Akt phosphorylation.[3] Western blotting is a powerful and widely used technique to detect and quantify changes in protein phosphorylation, making it an indispensable tool for elucidating the molecular mechanisms of compounds like this compound.
Data Presentation: Effect of this compound on p-Akt (Ser473) Levels
The following table summarizes representative quantitative data on the effect of a compound structurally related to this compound, Atractylenolide III, on the phosphorylation of Akt at Serine 473 (p-Akt Ser473). This data, derived from densitometric analysis of Western blots, illustrates a dose-dependent inhibition of Akt phosphorylation. Researchers should generate their own data for this compound for accurate analysis.
| Treatment Group | Concentration (µM) | Relative p-Akt (Ser473) Intensity (Normalized to Total Akt and Vehicle Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound (Hypothetical) | 1 | 0.75 | 0.75 |
| This compound (Hypothetical) | 5 | 0.42 | 0.42 |
| This compound (Hypothetical) | 10 | 0.18 | 0.18 |
Note: The data presented is hypothetical and for illustrative purposes, based on the observed effects of the related compound Atractylenolide III.[3] Actual results for this compound may vary.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) in appropriate culture dishes or plates. Seed the cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
II. Protein Extraction (Cell Lysis)
-
Cell Wash: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.
-
Cell Scraping: Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. For enhanced lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
IV. Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% gel). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated Akt (e.g., rabbit anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. A separate membrane should be incubated with a primary antibody for total Akt as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Signal Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
V. Data Analysis and Quantification
-
Densitometry: Quantify the band intensities on the captured image using densitometry software (e.g., ImageJ).[4]
-
Background Subtraction: Subtract the background signal from the intensity of each band.
-
Normalization: Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample. This corrects for any variations in protein loading.[4]
-
Relative Quantification: Express the normalized p-Akt levels in the this compound-treated samples as a fold change relative to the vehicle-treated control.[5]
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the hypothesized inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atractylenolide III ameliorated reflux esophagitis via PI3K/AKT/NF-κB/iNOS pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
Application Notes: Visualizing the Inhibition of NF-κB Translocation by Bakkenolide IIIa using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, and cell survival.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This event unmasks the nuclear localization signal on NF-κB, facilitating its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1] The dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.
Bakkenolide IIIa, a natural compound, has demonstrated neuroprotective and anti-inflammatory properties.[2] Mechanistic studies have revealed that this compound exerts its effects, in part, by inhibiting the NF-κB signaling pathway. Specifically, it has been shown to suppress the phosphorylation of key upstream regulators including Akt, ERK1/2, IKKβ, and IκBα, which ultimately prevents the nuclear translocation of the p65 subunit of NF-κB.[2]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the subcellular localization of proteins. This application note provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on NF-κB p65 nuclear translocation in cultured cells.
Signaling Pathway of NF-κB Activation and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for assessing this compound's effect on NF-κB translocation.
Quantitative Data Summary
The following table provides illustrative data on the concentration-dependent inhibition of NF-κB p65 nuclear translocation by this compound in stimulated human umbilical vein endothelial cells (HUVECs). This data is representative and should be confirmed experimentally.
| Treatment Group | This compound Conc. (µM) | Stimulant (LPS, 1 µg/mL) | % Cells with Nuclear p65 (Mean ± SD) | % Inhibition of Translocation |
| Vehicle Control | 0 | - | 5.2 ± 1.5 | - |
| LPS Stimulated | 0 | + | 85.7 ± 4.3 | 0 |
| This compound | 1 | + | 62.1 ± 5.1 | 27.5 |
| This compound | 5 | + | 38.4 ± 3.9 | 55.2 |
| This compound | 10 | + | 18.9 ± 2.8 | 77.9 |
| This compound | 25 | + | 9.3 ± 2.1 | 91.5 |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable adherent cell lines (e.g., primary hippocampal neurons, HeLa).
-
Culture Medium: Appropriate complete medium for the chosen cell line.
-
This compound (Stock solution in DMSO).
-
Stimulant: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-NF-κB p65 polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Glass coverslips and culture plates.
Protocol for Immunofluorescence Staining of NF-κB p65
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to block non-specific antibody binding.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NF-κB p65 antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Add DAPI solution to each coverslip and incubate for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue channel, for nuclei) and the secondary antibody's fluorophore (e.g., green channel for Alexa Fluor 488).
-
For each experimental condition, capture multiple random fields of view to ensure representative data.
-
-
Quantitative Image Analysis (using ImageJ/Fiji):
-
Open the captured images in ImageJ or Fiji software.
-
Split the image into its respective color channels (blue for DAPI, green for p65).[3]
-
On the DAPI channel, use the Threshold tool to create a binary mask that defines the nuclear regions of interest (ROIs).[3]
-
Use the "Analyze Particles" function to create ROIs for each nucleus.
-
Add these ROIs to the ROI Manager.
-
Restore the ROIs onto the green (p65) channel.
-
Measure the mean fluorescence intensity of p65 within the nuclear ROIs.
-
To measure cytoplasmic intensity, you can create a cytoplasmic ROI by expanding the nuclear ROI and then subtracting the nuclear ROI.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Alternatively, a simpler method is to score cells as positive or negative for nuclear translocation based on whether the nuclear p65 intensity is significantly higher than the cytoplasmic intensity.
-
Calculate the percentage of cells showing nuclear p65 for each treatment condition.
-
Conclusion
The immunofluorescence protocol detailed in this application note provides a robust and visually compelling method for investigating the inhibitory effects of this compound on NF-κB nuclear translocation. By quantifying the subcellular localization of the p65 subunit, researchers can effectively assess the potency and dose-response of this compound as an inhibitor of this key inflammatory pathway. This methodology is valuable for basic research into the anti-inflammatory mechanisms of natural compounds and for the preclinical evaluation of potential drug candidates targeting the NF-κB signaling cascade.
References
Application of Bakkenolide IIIa in Stroke Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a natural compound, has demonstrated significant neuroprotective effects in preclinical stroke research. Studies indicate its potential to mitigate neuronal damage caused by ischemic stroke through the inhibition of inflammatory pathways. These application notes provide a comprehensive overview of the use of this compound in stroke models, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application in both in vivo and in vitro settings.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] In the context of ischemic stroke, the overactivation of NF-κB contributes to neuronal apoptosis and inflammatory damage. This compound has been shown to suppress the phosphorylation of key proteins in the NF-κB pathway, including Akt, ERK1/2, IKKβ, IκBα, and p65. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-apoptotic genes.[1]
Data Presentation
In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Dosage (mg/kg, i.g.) | Effect on Infarct Volume | Effect on Neurological Deficit | 72-hour Survival Rate |
| 4 | Reduction | Reduction | Not specified |
| 8 | Reduction | Reduction | Not specified |
| 16 | Reduction | Reduction | Increased |
Data summarized from studies on transient focal cerebral damage models in rats, where this compound was administered immediately after reperfusion.[1]
In Vitro Neuroprotective Effects of this compound in Cultured Hippocampal Neurons (Oxygen-Glucose Deprivation Model)
| Treatment | Cell Viability | Apoptosis | Bcl-2/Bax Ratio |
| OGD Control | Decreased | Increased | Decreased |
| This compound | Increased (dose-dependent) | Decreased (dose-dependent) | Increased (dose-dependent) |
This table summarizes the qualitative outcomes observed in primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD). This compound demonstrated a dose-dependent protective effect.[1]
Experimental Protocols
In Vivo Model: Transient Focal Cerebral Ischemia in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
4-0 monofilament nylon suture
-
Surgical instruments
-
Physiological saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. A 4-0 monofilament nylon suture is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Immediately after reperfusion, administer this compound (4, 8, or 16 mg/kg) or vehicle via oral gavage (i.g.).
-
Monitor the animals for neurological deficits at specified time points (e.g., 24 and 72 hours) using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 72 hours), euthanize the animals and perfuse the brains with physiological saline followed by 4% paraformaldehyde.
-
Harvest the brains and section them for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons
This protocol details the induction of an ischemic-like injury in cultured neurons to assess the neuroprotective effects of this compound.
Materials:
-
Primary hippocampal neuron cultures
-
This compound (various concentrations)
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Normal culture medium
-
Hypoxic chamber (95% N2, 5% CO2)
Procedure:
-
Culture primary hippocampal neurons to the desired confluency.
-
To induce OGD, replace the normal culture medium with glucose-free EBSS.
-
Place the culture plates in a hypoxic chamber for a specified duration (e.g., 2-4 hours).
-
Following the OGD period, replace the glucose-free EBSS with normal culture medium containing different concentrations of this compound or vehicle.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Assess cell viability using assays such as the MTT assay and quantify apoptosis using the TUNEL assay.
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol outlines the procedure for analyzing the expression of key proteins involved in apoptosis and the NF-κB signaling pathway.
Materials:
-
Cell lysates from treated and control neuron cultures
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (Bcl-2, Bax, p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
TUNEL Assay for Apoptosis Detection
This protocol describes the detection of apoptotic cells in cultured neurons using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Neuron cultures on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
Neuron cultures on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the cells as described in the TUNEL assay protocol.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. Analyze the subcellular localization of the p65 subunit.
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for in vitro studies.
References
Application Notes and Protocols for Investigating Inflammatory Diseases with Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa (Bak-IIIa) is a sesquiterpene lactone that has demonstrated significant anti-inflammatory and neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate inflammatory processes. The information is compiled from in vitro studies on human umbilical vein endothelial cells (HUVECs) and in vivo studies on cerebral injury models. These protocols and data aim to guide researchers in exploring the therapeutic potential of this compound in inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. In vascular endothelial cells, it has been shown to upregulate the long non-coding RNA LINC00294, leading to a reduction in the secretion of pro-inflammatory cytokines.[1][2] Additionally, in neuronal tissues, this compound provides neuroprotection by inhibiting key inflammatory signaling pathways, including the NF-κB, Akt, and ERK1/2 pathways.[3]
Data Presentation
In Vitro Anti-Inflammatory Effects of this compound on HUVECs
The following table summarizes the quantitative data on the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | 24h treatment | 10 µM | No significant change | [1][2] |
| 20 µM | No significant change | [1][2] | ||
| 50 µM | No significant change | [1][2] | ||
| 100 µM | ~12% decrease | [1][2] | ||
| 200 µM | ~35% decrease | [1][2] | ||
| Viability of LPS-injured HUVECs | LPS (10 ng/mL) for 4h, then Bak-IIIa for 24h | 20 µM | ~11% increase in viability | [1][2] |
| 50 µM | ~16% increase in viability | [1][2] | ||
| TNF-α Secretion | LPS (10 ng/mL) for 4h, then Bak-IIIa for 24h | 20 µM | Significant reduction | [1][2] |
| 50 µM | Significant reduction | [1][2] | ||
| IL-1β Secretion | LPS (10 ng/mL) for 4h, then Bak-IIIa for 24h | 20 µM | Significant reduction | [1][2] |
| 50 µM | Significant reduction | [1][2] | ||
| IL-6 Secretion | LPS (10 ng/mL) for 4h, then Bak-IIIa for 24h | 20 µM | Significant reduction | [1][2] |
| 50 µM | Significant reduction | [1][2] | ||
| IL-8 Secretion | LPS (10 ng/mL) for 4h, then Bak-IIIa for 24h | 20 µM | Significant reduction | [1][2] |
| 50 µM | Significant reduction | [1][2] |
In Vivo Neuroprotective and Anti-Inflammatory Effects of this compound
This table presents the quantitative outcomes of this compound treatment in a rat model of transient focal cerebral damage.
| Parameter | Treatment Group | Dosage | Result | Reference |
| Brain Infarct Volume | Vehicle | - | - | [3] |
| This compound | 4 mg/kg | Reduction | [3] | |
| 8 mg/kg | Reduction | [3] | ||
| 16 mg/kg | Reduction | [3] | ||
| Neurological Deficit | Vehicle | - | - | [3] |
| This compound | 4 mg/kg | Improvement | [3] | |
| 8 mg/kg | Improvement | [3] | ||
| 16 mg/kg | Improvement | [3] | ||
| 72h Survival Rate | Vehicle | - | - | [3] |
| This compound | 16 mg/kg | Increased survival rate | [3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Anti-Inflammatory Signaling
Caption: this compound inhibits inflammatory signaling pathways.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in HUVECs
Objective: To determine the effect of this compound on cell viability and pro-inflammatory cytokine production in LPS-stimulated HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
For MTT assay, seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
For ELISA, seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
LPS Stimulation and this compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Induce inflammation by treating cells with 10 ng/mL of LPS for 4 hours.
-
After 4 hours, remove the LPS-containing medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 10, 20, 50 µM). Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Incubate the cells for 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
ELISA for Cytokine Quantification:
-
After the 24-hour treatment, collect the cell culture supernatants from the 24-well plate.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot for NF-κB, Akt, and ERK1/2 Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB, Akt, and ERK1/2 signaling pathways in an appropriate inflammatory cell model (e.g., HUVECs or primary neurons).
Materials:
-
Cell line of interest (e.g., HUVECs)
-
LPS or other appropriate inflammatory stimulus
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-IKKβ, anti-total-IKKβ, anti-phospho-IκBα, anti-total-IκBα, anti-phospho-p65 (NF-κB), anti-total-p65 (NF-κB), and anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate with an inflammatory agent (e.g., LPS) for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Conclusion
This compound presents a promising pharmacological tool for the investigation of inflammatory diseases. Its ability to modulate key inflammatory pathways in both endothelial and neuronal cells suggests its potential for therapeutic applications in a range of conditions, from vascular inflammation to neuroinflammatory disorders. The protocols and data provided herein offer a foundation for researchers to further explore the anti-inflammatory mechanisms and potential of this compound.
References
- 1. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bakkenolide IIIa solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and use of Bakkenolide IIIa in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
Data Presentation: Solvent Solubility
| Solvent | Solubility of this compound |
| DMSO | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO. To enhance solubility, you can warm the solution at 37°C and use an ultrasonic bath.[3] For cell-based assays, this high-concentration stock solution should be serially diluted with your specific culture medium to achieve the desired final concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.
Q3: What are some common issues when dissolving this compound for cell culture?
A3: A common issue is the precipitation of the compound upon dilution of the DMSO stock solution into aqueous culture media. To mitigate this, ensure vigorous mixing or vortexing during the dilution process. It is also advisable to prepare fresh dilutions for each experiment from the DMSO stock.
Q4: What is the known signaling pathway affected by this compound in neuroprotection studies?
A4: In studies involving cultured hippocampal neurons, this compound has been shown to exert neuroprotective effects by inhibiting the phosphorylation of Akt and ERK1/2, which subsequently leads to the inactivation of the NF-κB signaling pathway.[1] This pathway is crucial in regulating apoptosis and cell survival.
Troubleshooting Guides
Problem: Precipitate forms in the culture medium after adding the this compound stock solution.
-
Solution 1: Optimize Dilution Method. When diluting the DMSO stock, add the stock solution directly to the culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. Avoid adding the aqueous medium to the concentrated DMSO stock.
-
Solution 2: Reduce Final DMSO Concentration. The final concentration of DMSO in your culture well should be as low as possible. If precipitation occurs, try lowering the concentration of your this compound stock solution to reduce the amount of DMSO introduced into the aqueous medium.
-
Solution 3: Prepare Fresh Dilutions. Do not use diluted solutions that have been stored for an extended period. Prepare fresh dilutions from your DMSO stock immediately before each experiment.
Problem: Observed cellular toxicity or off-target effects.
-
Solution 1: Perform a DMSO Vehicle Control. Always include a vehicle control group in your experiments, treating cells with the highest concentration of DMSO used for your this compound dilutions. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Solution 2: Titrate the Compound Concentration. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type and assay.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Neuroprotection Assay
This protocol is based on methodologies used in studies investigating the neuroprotective effects of this compound on primary hippocampal neurons.[1]
-
Prepare Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes until the powder is completely dissolved.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure that the final DMSO concentration in all treatment conditions, including the vehicle control, is identical and non-toxic to the cells (e.g., <0.1%).
-
-
Cell Treatment:
-
Culture primary hippocampal neurons or your cell line of interest under standard conditions.
-
Remove the existing culture medium and replace it with the freshly prepared medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Bakkenolide IIIa Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bakkenolide (B600228) IIIa concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide IIIa and what is its known mechanism of action related to cell viability?
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. In the context of cell viability, this compound has been shown to have neuroprotective effects by increasing the viability of cultured primary hippocampal neurons exposed to oxygen-glucose deprivation (OGD).[1] This protective effect is associated with the inhibition of apoptosis and the modulation of specific signaling pathways.
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
Currently, there is limited publicly available data on the cytotoxic IC50 values of this compound across a broad range of cell lines. In a study on primary hippocampal neurons under OGD, this compound showed a dose-dependent increase in cell viability.[1] For initial experiments, a broad concentration range finding study is recommended. Based on studies of other bakkenolide compounds, a starting range of 0.1 µM to 100 µM could be explored.
Q3: How should I prepare a stock solution of this compound?
This compound, like many sesquiterpene lactones, is often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium immediately before adding it to the cells. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways modulated by this compound?
This compound has been demonstrated to exert its effects by inhibiting the phosphorylation of Akt and ERK1/2, which subsequently leads to the inactivation of the NF-κB signaling pathway.[1] This pathway is crucial in regulating inflammation, cell survival, and apoptosis.
Data Presentation: Cytotoxicity of Bakkenolides
Due to the limited availability of specific IC50 values for this compound in the public domain, this table includes data for other related bakkenolide compounds to provide a general reference for concentration ranges. Researchers should perform their own dose-response experiments to determine the precise IC50 for this compound in their specific cell line and experimental conditions.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available | Data not available | |
| Bakkenolide A | HeLa, HepG2, MCF-7 | MTT | 72 | > 10 | (Wu et al., 1999) |
| Bakkenolide B | Jurkat | IL-2 Production Inhibition | 24 | ~10 | (Iwasaki et al., 2021) |
| Bakkenolide G | Platelets | Aggregation Inhibition | Not Specified | 5.6 | (Teng et al., 1996) |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol provides a general framework for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, no cells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: this compound signaling pathway in relation to cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Compound Instability: Sesquiterpene lactones can be unstable in aqueous solutions, especially at neutral or alkaline pH. | 1. Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions in culture medium for extended periods. |
| 2. Variable Cell Seeding Density: Inconsistent cell numbers across wells. | 2. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. | |
| 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 3. Fill the outer wells with sterile PBS or medium without cells. Ensure the incubator has adequate humidity. | |
| Low Signal or No Dose-Response | 1. Incorrect Concentration Range: The tested concentrations are too low to elicit a response. | 1. Perform a wider range-finding study (e.g., from nanomolar to high micromolar concentrations). |
| 2. Short Incubation Time: The compound may require a longer duration to exert its effects. | 2. Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| 3. Cell Line Insensitivity: The chosen cell line may be resistant to this compound. | 3. Test on a panel of different cell lines. | |
| High Background in Control Wells | 1. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Regularly check cultures for contamination. Use aseptic techniques. |
| 2. Precipitation of Compound: this compound may precipitate at higher concentrations in the aqueous culture medium. | 2. Visually inspect the wells under a microscope for precipitate. If precipitation occurs, consider using a lower top concentration or a different solubilizing agent (though this may introduce other variables). Ensure the final DMSO concentration is not causing precipitation upon dilution. | |
| Unexpected Increase in Viability at High Concentrations | 1. Compound-Assay Interference: The chemical structure of this compound may directly react with the MTT reagent, leading to a false positive signal. | 1. Run a control plate with this compound in cell-free medium to check for direct reduction of MTT. |
| 2. Off-Target Effects: At high concentrations, the compound might have paradoxical effects. | 2. This is a complex biological question. Consider investigating other cellular markers to understand the mechanism. |
References
Technical Support Center: Bakkenolide IIIa In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Bakkenolide (B600228) IIIa.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide IIIa and what are its known biological activities?
A1: this compound is a sesquiterpenoid compound isolated from the rhizome of Petasites tricholobus.[1] It has demonstrated significant neuroprotective effects in both in vitro and in vivo models.[1][2] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a role in apoptosis and inflammation.[2] Additionally, this compound exhibits antioxidant properties.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: While specific data on this compound is limited, compounds of this class (sesquiterpene lactones) often face several in vivo delivery challenges:
-
Poor Aqueous Solubility: Many sesquiterpenoids are lipophilic, leading to low solubility in aqueous solutions, which can hinder formulation for parenteral administration and limit dissolution after oral administration. Predicted data for a similar compound, Bakkenolide D, suggests a very low water solubility of 0.0024 g/L.
-
Low Bioavailability: Poor solubility and potential first-pass metabolism can lead to low oral bioavailability. For instance, a related compound, Bakkenolide A, was found to have an oral bioavailability of only 15.7% in rats.[3]
-
Stability Issues: The lactone ring in this compound may be susceptible to hydrolysis under certain pH conditions, potentially affecting its stability in the gastrointestinal tract and bloodstream.
-
Lack of Pharmacokinetic Data: There is a scarcity of published pharmacokinetic data for this compound, making it difficult to design effective dosing regimens.
Q3: Has this compound been successfully administered in vivo in published studies?
A3: Yes, one study successfully administered this compound to rats via intragastric (i.g.) gavage at doses of 4, 8, and 16 mg/kg.[2] The study showed that this administration route was effective in a rat model of transient focal cerebral damage, reducing brain infarct volume and neurological deficits.[2] However, the specific formulation details (e.g., vehicle used) were not provided.
Q4: What is the known mechanism of action that I should be assessing in my in vivo model?
A4: this compound has been shown to exert its neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway.[2] It was found to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, which ultimately prevents the nuclear translocation and activation of NF-κB.[2] Therefore, assessing these downstream markers in your target tissue can be a key indicator of target engagement.
Troubleshooting Guide
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
Q: I am having trouble dissolving this compound in common aqueous vehicles for injection or oral gavage. What can I do?
A: This is a common issue for lipophilic compounds. Here is a step-by-step approach to address this:
-
Confirm Solubility: First, perform a simple solubility test in common biocompatible solvents. This will help you choose the right formulation strategy.
-
Use Co-solvents: For oral administration, consider using a mixture of water and a co-solvent. Common choices include:
-
Polyethylene glycol (PEG 300 or PEG 400)
-
Propylene glycol
-
Glycerin
-
-
Create a Suspension: If the compound is not soluble, creating a homogenous suspension for oral gavage is a viable option.
-
Vehicle: A common vehicle is 0.5% to 1% carboxymethyl cellulose (B213188) (CMC) in water.
-
Procedure: The compound should be finely milled and then suspended in the CMC solution. Use a mortar and pestle to ensure a uniform particle size before adding the vehicle.
-
-
Consider Lipid-Based Formulations: For compounds with poor aqueous solubility, lipid-based formulations can significantly enhance oral absorption.[4][5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Parenteral Administration: For intravenous or intraperitoneal injection, the requirements are stricter. You may need to explore solubilizing agents like cyclodextrins or formulate the compound in liposomes.[6]
Issue 2: Lack of Efficacy or High Variability in In Vivo Experiments
Q: I have administered this compound orally, but I am not observing the expected therapeutic effect, or my results are highly variable between animals. What could be the cause?
A: This often points to issues with bioavailability.
-
Inadequate Dose: The effective doses reported in one study were 4, 8, and 16 mg/kg.[2] If your dose is lower, it may be insufficient.
-
Low Oral Bioavailability: As seen with Bakkenolide A (15.7% bioavailability), it's likely that only a fraction of your oral dose is reaching systemic circulation.[3]
-
Troubleshooting: Consider conducting a pilot pharmacokinetic study to determine the Cmax, Tmax, and overall exposure (AUC) in your animal model. This will confirm if the compound is being absorbed.
-
-
Formulation Inconsistency: If using a suspension, ensure it is homogenous and well-mixed before dosing each animal. Particle settling can lead to inconsistent dosing.
-
Rapid Metabolism: The compound might be rapidly cleared by first-pass metabolism in the liver. If your pilot PK study shows a very short half-life, you may need to consider more frequent dosing or a different route of administration that avoids the first-pass effect (e.g., intraperitoneal or intravenous).
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of lipophilic drugs. Standardize your experimental protocol to either fasted or fed states for all animals to reduce variability.
Data and Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Bakkenolide A in Rats (for reference)
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | - | 234.7 ± 161 |
| Tmax (h) | - | 0.25 |
| AUC(0-24h) (h·ng/mL) | 342 ± 98 | 535.8 ± 223.7 |
| T1/2 (h) | 5.8 ± 0.7 | 5.0 ± 0.36 |
| Bioavailability (%) | - | 15.7 |
| Data from a study on Bakkenolide A, a related compound, and should be used for estimation purposes only.[3] |
Table 2: Effective Oral Doses of this compound in a Rat Model of Cerebral Damage
| Dose (mg/kg) | Route | Observation |
| 4 | Intragastric (i.g.) | Reduction in brain infarct volume and neurological deficit. |
| 8 | Intragastric (i.g.) | Dose-dependent reduction in brain infarct volume and neurological deficit. |
| 16 | Intragastric (i.g.) | Significant reduction in brain infarct volume, neurological deficit, and increased 72h survival rate. |
| Data from a study that demonstrated the neuroprotective effects of this compound.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogenous 2 mg/mL suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC)
-
Sterile, purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
Procedure:
-
Prepare the Vehicle:
-
Weigh 0.5 g of sodium CMC.
-
In a beaker, slowly add the CMC to 100 mL of purified water while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours. This creates a 0.5% CMC vehicle.
-
-
Prepare the Suspension:
-
Calculate the required amount of this compound. For example, for 10 mL of a 2 mg/mL suspension, you will need 20 mg of the compound.
-
Weigh the this compound and place it in a clean mortar.
-
Add a small amount (e.g., 1 mL) of the 0.5% CMC vehicle to the mortar.
-
Triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial to reduce particle size and ensure homogeneity.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a clean vial.
-
-
Administration:
-
Before dosing each animal, vortex the suspension vigorously for at least 30 seconds to ensure it is homogenous.
-
Use a proper gavage needle for administration.
-
Visualizations
Caption: Troubleshooting workflow for addressing common in vivo delivery challenges.
Caption: Neuroprotective signaling pathway of this compound.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Imaging Bakkenolide IIIa and Managing Autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa and encountering challenges with autofluorescence in cellular imaging. As the intrinsic fluorescent properties of this compound are not yet documented in scientific literature, this guide offers a comprehensive approach to empirically characterizing its fluorescence and mitigating autofluorescence for clear and reliable imaging results.
Frequently Asked Questions (FAQs) about Autofluorescence
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when excited by light. This phenomenon is not due to the application of a fluorescent label but originates from endogenous molecules within the cells and tissues. This inherent fluorescence can interfere with the detection of specific signals from your fluorescent probes.
Q2: What are the common sources of autofluorescence in cell imaging?
A2: Autofluorescence can arise from various cellular components and experimental procedures. Key sources include:
-
Endogenous Fluorophores: Molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), flavins (FAD, FMN), collagen, elastin (B1584352), and lipofuscin are naturally fluorescent.[1] Neuronal cells, in particular, can accumulate lipofuscin, a pigment that fluoresces brightly and can be a significant challenge in neuroscience research.[1][2]
-
Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins and other cellular components.[3]
-
Cell Culture Media: Some components in cell culture media, like phenol (B47542) red and riboflavin, can contribute to background fluorescence.
-
Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are highly autofluorescent, primarily in the blue and green spectral regions.
Q3: How can I determine if what I'm seeing is autofluorescence or a true signal from my compound of interest?
A3: The best practice is to include proper controls in your experiment. An essential control is an unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your experimental samples.[3] Imaging this unstained sample using the same settings will reveal the level and localization of autofluorescence in your specific cell type and under your experimental conditions.
Q4: What are the general strategies to reduce autofluorescence?
A4: There are several approaches to minimize the impact of autofluorescence, which can be broadly categorized as:
-
Sample Preparation:
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of autofluorescence.
-
Choice of Fixative: Using the lowest effective concentration and shortest duration of aldehyde fixatives can help. Alternatively, consider using organic solvents like cold methanol (B129727) or ethanol (B145695) for fixation, although this may not be suitable for all targets.[3]
-
-
Chemical Treatment:
-
Sodium Borohydride: This chemical quenching agent can reduce aldehyde-induced autofluorescence.
-
Sudan Black B: This reagent is effective in quenching lipofuscin-based autofluorescence.
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.
-
-
Imaging Techniques:
-
Spectral Separation: If the emission spectrum of your fluorophore is distinct from the autofluorescence spectrum, you can use appropriate optical filters to separate the signals.
-
Far-Red Fluorophores: Autofluorescence is often weaker in the far-red and near-infrared regions of the spectrum.[2] Therefore, if you are labeling a target, choosing a fluorophore that excites and emits in these longer wavelengths can significantly improve the signal-to-background ratio.
-
Image Processing: Post-acquisition image processing techniques, such as spectral unmixing or background subtraction, can help to computationally remove the autofluorescence signal.
-
Troubleshooting Guide for this compound Imaging
This guide is for researchers who are attempting to image the intrinsic fluorescence of this compound or are using it in conjunction with other fluorescent labels.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence obscuring the this compound signal. | The emission spectrum of this compound may overlap with the autofluorescence of your cells. | 1. Characterize Spectra: Follow the "Experimental Protocol" below to determine the excitation and emission spectra of both this compound and the autofluorescence of your specific cells. 2. Optimize Filters: Based on the spectral data, select the narrowest possible bandpass emission filter that captures the peak of the this compound signal while excluding as much of the autofluorescence spectrum as possible. |
| Weak or no detectable fluorescence from this compound. | The intrinsic quantum yield of this compound may be low, or the concentration within the cells is not high enough for detection. | 1. Increase Concentration: Titrate the concentration of this compound to determine if a higher dose improves the signal. Be mindful of potential cytotoxic effects. 2. Optimize Excitation: Use the empirically determined peak excitation wavelength for this compound to maximize its fluorescence. 3. Increase Detector Sensitivity: Increase the gain or exposure time on your microscope's camera. Be cautious as this will also increase the background noise. 4. Consider Labeling: If the intrinsic fluorescence is insufficient, consider using a fluorescently labeled derivative of this compound or labeling its known target proteins. |
| Photobleaching of the this compound signal. | The compound may be sensitive to light, leading to rapid signal decay upon excitation. | 1. Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides a detectable signal. 2. Minimize Exposure Time: Use shorter exposure times and acquire multiple images for averaging if necessary. 3. Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. |
| Non-specific signal throughout the cell. | This compound may be localizing to multiple compartments, or you may be observing autofluorescence from various organelles. | 1. Co-localization Studies: Use fluorescent markers for specific organelles (e.g., mitochondria, lysosomes) to determine if the observed signal co-localizes with a particular cellular structure. 2. Control for Autofluorescence: Meticulously compare the signal in your this compound-treated cells with that in unstained control cells to differentiate the compound's signal from organellar autofluorescence. |
Experimental Protocol: Characterizing the Fluorescent Properties of this compound and Optimizing Imaging
Since the spectral properties of this compound are unknown, an empirical approach is necessary.
Objective: To determine the optimal excitation and emission wavelengths for imaging this compound and to distinguish its signal from cellular autofluorescence.
Materials:
-
This compound
-
Your cell line of interest (e.g., a neuronal cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Microscope slides or imaging dishes
-
A fluorescence spectrophotometer (fluorometer)
-
A confocal or widefield fluorescence microscope with a tunable excitation source or a broad range of filters.
Methodology:
Part 1: Determining Excitation and Emission Spectra of this compound in Solution
-
Prepare a Solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to a final concentration relevant to your cell-based assays.
-
Measure Excitation Spectrum:
-
Set the emission wavelength of the fluorometer to an estimated value (e.g., 520 nm, a common region for green fluorescence).
-
Scan a range of excitation wavelengths (e.g., 350-500 nm) and record the fluorescence intensity.
-
The wavelength that gives the highest intensity is the peak excitation wavelength.
-
-
Measure Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the peak excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 450-700 nm) and record the fluorescence intensity.
-
The resulting curve is the emission spectrum of this compound.
-
Part 2: Characterizing Autofluorescence of Your Cellular Model
-
Prepare Control Cells: Plate your cells on imaging dishes and culture them under normal conditions.
-
Process as for Imaging: Fix and permeabilize the cells using the same protocol you intend to use for your this compound experiments.
-
Acquire a Lambda Stack: Using a confocal microscope with a spectral detector, excite the unstained cells at a broad range of wavelengths (e.g., 405 nm, 488 nm, 561 nm) and collect the entire emission spectrum for each excitation wavelength. This will give you a comprehensive profile of your cells' autofluorescence.
Part 3: Imaging this compound in Cells and Optimizing for Signal-to-Background
-
Treat Cells with this compound: Incubate your cells with the desired concentration of this compound for the appropriate duration.
-
Image with Optimized Settings:
-
Set the microscope's excitation source to the peak excitation wavelength of this compound determined in Part 1.
-
Set the emission detector to capture the peak emission wavelength of this compound. Use a bandpass filter that is as narrow as possible to exclude autofluorescence.
-
-
Compare with Controls: Image both the this compound-treated cells and the unstained control cells using the identical microscope settings.
-
Image Analysis: Quantify the fluorescence intensity in both sets of images. A true this compound signal should be significantly brighter in the treated cells compared to the autofluorescence in the control cells.
Data Summary Table
| Source of Autofluorescence | Typical Excitation (nm) | Typical Emission (nm) | Recommended Mitigation Strategies | Pros | Cons |
| NADH | ~340 | ~450 | Use longer wavelength fluorophores. | Effective at avoiding excitation. | May not be feasible if the compound of interest fluoresces in this region. |
| Flavins | ~450 | ~530 | Spectral unmixing; use far-red fluorophores. | Can computationally remove the signal. | Requires specialized software and expertise. |
| Collagen/Elastin | ~360-400 | ~440-500 | Use longer wavelength fluorophores. | Simple and effective. | Not applicable for imaging intrinsic blue/green fluorescence. |
| Lipofuscin | Broad (360-500) | Broad (420-600) | Chemical quenching (Sudan Black B); use far-red fluorophores. | Can significantly reduce background. | Quenching agents may affect other signals or cell health. |
| Aldehyde Fixatives | Broad | Broad | Use minimal fixation; use alternative fixatives (e.g., methanol); chemical quenching (Sodium Borohydride). | Can reduce fixation-induced artifacts. | Alternative fixatives may not be suitable for all antigens or structures. |
Visualizing Workflows and Pathways
Experimental Workflow for Handling Autofluorescence
Caption: General workflow for identifying and mitigating autofluorescence.
Workflow for Characterizing a Novel Fluorescent Compound
Caption: Workflow for characterizing an unknown fluorescent compound.
This compound Signaling Pathway
This compound has been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.
Caption: Simplified NF-κB signaling pathway inhibited by this compound.
References
Technical Support Center: Overcoming Resistance to Bakkenolide IIIa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bakkenolide IIIa in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone known to exert its anti-cancer effects by inhibiting key cell survival signaling pathways. Specifically, it has been shown to suppress the phosphorylation of Akt and ERK1/2, and to inactivate the NF-κB signaling pathway.[1] This inhibition of pro-survival pathways leads to the induction of apoptosis (programmed cell death), which is a primary mechanism of its anti-tumor activity.
Q2: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other anti-cancer agents that target similar pathways can arise from several factors. These can include:
-
Activation of alternative survival pathways: Cells may compensate for the inhibition of AKT, ERK, and NF-κB by upregulating other pro-survival signaling cascades.
-
Genetic mutations: Alterations in the genes encoding the target proteins or downstream effectors of the AKT, ERK, and NF-κB pathways can render them insensitive to this compound.
-
Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) or MRP1, can pump this compound out of the cell, reducing its intracellular concentration.
-
Enhanced DNA repair mechanisms: For compounds that induce DNA damage as part of their apoptotic mechanism, upregulation of DNA repair pathways can contribute to resistance.
-
Alterations in apoptosis regulation: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to undergoing apoptosis.
Q3: Are there any known strategies to overcome resistance to sesquiterpene lactones like this compound?
A3: Yes, several strategies have been explored to overcome resistance to sesquiterpene lactones and other targeted therapies. A promising approach is the use of combination therapies.[2] By targeting multiple signaling pathways simultaneously, it is possible to prevent or reverse resistance. For instance, combining a sesquiterpene lactone with an inhibitor of a compensatory survival pathway can restore sensitivity. Additionally, some studies suggest that certain natural compounds can modulate key signaling pathways to overcome drug resistance in various cancer types.[3][4][5]
Q4: How can I determine if my resistant cell line has alterations in the AKT, ERK, or NF-κB pathways?
A4: You can investigate the activation status of these pathways using Western blotting. By comparing the levels of phosphorylated (active) forms of key proteins (e.g., p-AKT, p-ERK, phosphorylated IκBα) in your resistant cell line versus the parental sensitive line, both with and without this compound treatment, you can identify any aberrant pathway activation. A persistently high level of phosphorylation in the resistant line despite treatment would suggest a resistance mechanism involving that pathway.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in Response to this compound Treatment
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins
-
Troubleshooting Steps:
-
Assess Apoptosis: Perform a TUNEL assay or an Annexin V/Propidium Iodide staining assay to quantify the level of apoptosis in both sensitive and resistant cells treated with this compound. A significant reduction in apoptosis in the resistant line is indicative of a resistance mechanism.
-
Analyze Bcl-2 Family Proteins: Use Western blotting to compare the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) proteins in sensitive versus resistant cells. An increased ratio of anti- to pro-apoptotic proteins in resistant cells can explain the reduced cell death.
-
Combination Therapy: Consider co-treating the resistant cells with this compound and a Bcl-2 family inhibitor (e.g., Venetoclax, Navitoclax) to restore sensitivity to apoptosis.
-
Possible Cause 2: Hyperactivation of a Survival Signaling Pathway (AKT, ERK, or NF-κB)
-
Troubleshooting Steps:
-
Profile Pathway Activation: Perform Western blot analysis for phosphorylated AKT (Ser473), phosphorylated ERK1/2 (Thr202/Tyr204), and phosphorylated IκBα (Ser32) in both sensitive and resistant cell lines, with and without this compound treatment.
-
Identify the Aberrant Pathway: If one of these pathways remains active in the resistant cells upon treatment, it is a likely mechanism of resistance.
-
Targeted Combination Therapy: Use a specific inhibitor for the identified hyperactive pathway in combination with this compound. For example:
-
Problem 2: No Observable Change in Cell Viability After this compound Treatment
Possible Cause: Increased Drug Efflux
-
Troubleshooting Steps:
-
Assess MDR Transporter Expression: Use Western blotting or qRT-PCR to measure the expression levels of common MDR transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1) in both sensitive and resistant cell lines.
-
Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay. Resistant cells with high MDR activity will show lower intracellular fluorescence.
-
Co-treatment with an MDR Inhibitor: Treat the resistant cells with this compound in combination with a known MDR inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.
-
Data Presentation
Table 1: Potential Mechanisms of Resistance to this compound and Suggested Combination Therapies
| Potential Resistance Mechanism | Diagnostic Approach | Suggested Combination Agent | Class of Combination Agent |
| Hyperactivation of AKT Pathway | Western Blot for p-AKT (Ser473) | Ipatasertib, Capivasertib | AKT Inhibitor |
| Hyperactivation of ERK Pathway | Western Blot for p-ERK1/2 (Thr202/Tyr204) | Trametinib, Selumetinib | MEK Inhibitor |
| Constitutive NF-κB Activation | Western Blot for p-IκBα, NF-κB Luciferase Reporter Assay | BAY 11-7082, Bortezomib | IKK Inhibitor, Proteasome Inhibitor |
| Upregulation of Bcl-2 | Western Blot for Bcl-2 | Venetoclax, Navitoclax | Bcl-2 Family Inhibitor |
| Increased Drug Efflux | Western Blot for P-gp/MRP1, Rhodamine 123 Assay | Verapamil, Tariquidar | MDR Inhibitor |
Mandatory Visualizations
Caption: this compound inhibits AKT, ERK, and NF-κB signaling, leading to apoptosis.
Caption: Workflow for characterizing this compound resistance.
Caption: A decision tree for troubleshooting this compound resistance.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound (and any combination agents) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19]
Western Blotting for Phosphorylated Proteins (p-AKT, p-ERK)
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Grow cells on coverslips or in a 96-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[21]
-
TdT Reaction: Incubate the cells with the TdT reaction mixture, containing TdT enzyme and a labeled dUTP (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.[22]
-
Detection: For fluorescent detection, incubate with an Alexa Fluor-conjugated anti-BrdU antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.[21]
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound, with or without an NF-κB activator like TNF-α.
-
Cell Lysis: After the desired treatment time (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23][24][25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[23]
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy [frontiersin.org]
- 15. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. clyte.tech [clyte.tech]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 25. resources.amsbio.com [resources.amsbio.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Bakkenolide IIIa and Bakkenolide B
In the landscape of neuroprotective agent research, Bakkenolide (B600228) IIIa and Bakkenolide B, both sesquiterpenoids isolated from the genus Petasites, have emerged as promising candidates for mitigating neuronal damage. While both compounds exhibit significant neuroprotective properties, their mechanisms of action and reported efficacy in preclinical models show distinct characteristics. This guide provides a detailed comparison of their neuroprotective effects based on available experimental data, intended for researchers, scientists, and professionals in drug development.
Overview of Neuroprotective Mechanisms
Bakkenolide IIIa primarily exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway. This is achieved through the suppression of Akt and ERK1/2 activation, which are upstream regulators of NF-κB.[1][2] By inhibiting this pathway, this compound reduces the inflammatory response and apoptosis in neuronal cells.[1]
In contrast, Bakkenolide B demonstrates neuroprotection through its potent anti-inflammatory and antioxidant activities. It has been shown to activate the AMPK/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), thereby protecting neurons from oxidative stress-induced damage.[3] Furthermore, Bakkenolide B can suppress the production of pro-inflammatory cytokines in microglia.[3]
Comparative Efficacy from In Vitro and In Vivo Studies
While no studies directly comparing this compound and Bakkenolide B in the same experimental setup were identified, individual studies provide insights into their respective efficacies.
This compound: In Vivo and In Vitro Data
In a rat model of transient focal cerebral ischemia, administration of this compound immediately after reperfusion demonstrated a dose-dependent reduction in brain infarct volume and neurological deficit.[1] A high dose of 16 mg/kg was also shown to increase the 72-hour survival rate.[1] In vitro, this compound increased the viability of primary hippocampal neurons exposed to oxygen-glucose deprivation (OGD) and reduced the number of apoptotic cells.[1]
| This compound | Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo | Transient focal cerebral ischemia in rats | 4, 8, 16 mg/kg (i.g.) | Reduced brain infarct volume and neurological deficit. Increased 72h survival rate at 16 mg/kg. | [1] |
| In Vitro | OGD in primary hippocampal neurons | Not specified | Increased cell viability and decreased apoptosis. Dose-dependently increased the Bcl-2/Bax ratio. | [1] |
Bakkenolide B: In Vitro Data
In a study utilizing lipopolysaccharide (LPS)-stimulated microglial cells, Bakkenolide B was shown to significantly reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, IL-12, and TNF-α.[3] This anti-inflammatory effect was linked to the activation of the AMPK/Nrf2 pathway.[3] Another study reported that Bakkenolide B concentration-dependently inhibited degranulation in RBL-2H3 mast cells, further highlighting its anti-inflammatory potential.[4]
| Bakkenolide B | Model | Concentration | Key Findings | Reference |
| In Vitro | LPS-stimulated BV2 microglial cells | Not specified | Significantly reduced the production of IL-1β, IL-6, IL-12, and TNF-α. Reduced reactive oxygen species production. | [3] |
| In Vitro | RBL-2H3 mast cells | Not specified | Concentration-dependently inhibited antigen-induced degranulation. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Model: Transient Focal Cerebral Ischemia (for this compound)
-
Animal Model : Male Sprague-Dawley rats are typically used.[1]
-
Ischemia Induction : Anesthesia is induced, and the middle cerebral artery is occluded (MCAO) for a specific duration (e.g., 2 hours) using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration : this compound is administered orally (intragastrically) immediately after reperfusion.[1]
-
Neurological Assessment : Neurological deficits are scored at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system.
-
Infarct Volume Measurement : After a set period (e.g., 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
-
Western Blot Analysis : Peri-infarct brain tissue is collected to measure the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., Akt, ERK1/2, IKKβ, IκBα, p65) via Western blotting.[1]
In Vitro Model: Oxygen-Glucose Deprivation (for this compound)
-
Cell Culture : Primary hippocampal neurons are cultured from embryonic rats.[1]
-
OGD Procedure : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours).[1]
-
Treatment : this compound is added to the culture medium during the OGD and/or reperfusion (reoxygenation) phase.
-
Cell Viability Assay : Cell viability is assessed using assays such as the MTT assay, which measures mitochondrial metabolic activity.[1]
-
Apoptosis Assay : Apoptotic cells are detected and quantified using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1]
In Vitro Model: LPS-Stimulated Microglia (for Bakkenolide B)
-
Cell Culture : The BV2 microglial cell line is commonly used.
-
Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment : Bakkenolide B is added to the culture medium prior to or concurrently with LPS stimulation.
-
Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[3]
-
Western Blot Analysis : Cell lysates are analyzed by Western blotting to determine the expression and phosphorylation levels of proteins in the AMPK/Nrf2 pathway (e.g., p-AMPK, Nrf2, HO-1).[3]
-
Reactive Oxygen Species (ROS) Assay : Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
Conclusion
Both this compound and Bakkenolide B demonstrate significant neuroprotective potential through distinct but complementary mechanisms. This compound acts by suppressing the NF-κB-mediated inflammatory and apoptotic pathways, while Bakkenolide B enhances the cellular antioxidant defense system via the AMPK/Nrf2 pathway and directly inhibits neuroinflammation.
The lack of direct comparative studies makes it difficult to definitively state which compound is more efficacious. The choice between these two molecules for further drug development may depend on the specific pathological context of the neurological disorder being targeted. For conditions primarily driven by ischemic-reperfusion injury and subsequent NF-κB activation, this compound may be a more targeted therapeutic. Conversely, in neurodegenerative diseases characterized by chronic oxidative stress and neuroinflammation, the antioxidant and anti-inflammatory properties of Bakkenolide B might be more beneficial. Future head-to-head comparative studies are warranted to elucidate their relative potencies and therapeutic potential.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: Bakkenolide IIIa and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. This has spurred intensive research into the discovery and development of potent and specific NF-κB inhibitors. This guide provides a comparative analysis of Bakkenolide IIIa, a naturally occurring sesquiterpenoid, against other well-characterized NF-κB inhibitors: Parthenolide (B1678480), BAY 11-7082, and MG132. We present a synthesis of experimental data to highlight their respective potencies and mechanisms of action, offering a valuable resource for researchers navigating the landscape of NF-κB--targeting therapeutics.
Quantitative Comparison of NF-κB Inhibitors
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. The table below summarizes the available IC50 values for the selected NF-κB inhibitors, providing a snapshot of their relative potencies. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific cell type, stimulus, and assay conditions used in the study.
| Inhibitor | Type | Target in NF-κB Pathway | IC50 Value | Cell Type/Assay Condition |
| This compound | Natural (Sesquiterpenoid) | IKKβ, IκBα, p65 phosphorylation | Not explicitly reported; exhibits dose-dependent inhibition | Cultured hippocampal neurons |
| Parthenolide | Natural (Sesquiterpene Lactone) | IKK complex, p65 | Not consistently reported; potent inhibitor | Various cell lines |
| BAY 11-7082 | Synthetic (Small Molecule) | IκBα phosphorylation (IKKβ) | ~10 µM[1][2][3] | Tumor cells (inhibition of TNFα-induced IκBα phosphorylation) |
| MG132 | Synthetic (Peptide Aldehyde) | 26S Proteasome | ~3 µM | Inhibition of NF-κB activation |
| ~100 nM | Proteasome inhibition |
Mechanisms of Action: A Deeper Dive
The NF-κB signaling cascade offers multiple points for therapeutic intervention. This compound and the compared inhibitors exhibit distinct mechanisms by which they disrupt this pathway.
This compound has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.[4] Studies have demonstrated that this compound inhibits the phosphorylation of key upstream and downstream components, including IKKβ, IκBα, and the p65 subunit of NF-κB.[4] This multi-level inhibition prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active p65 subunit to the nucleus.
Parthenolide , another sesquiterpene lactone, is known to directly target the IκB kinase (IKK) complex, a critical upstream kinase in the canonical NF-κB pathway.[5] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of IκBα. Some studies also suggest that parthenolide can directly interact with the p65 subunit of NF-κB, thereby preventing its DNA binding activity.[6]
BAY 11-7082 is a synthetic inhibitor that selectively and irreversibly inhibits the TNFα-induced phosphorylation of IκBα.[7] Its primary target is believed to be the IκB kinase β (IKKβ) subunit. By preventing IκBα phosphorylation, BAY 11-7082 effectively blocks the activation and nuclear translocation of NF-κB.
MG132 acts as a potent, reversible, and cell-permeable inhibitor of the 26S proteasome.[8][9] In the context of the NF-κB pathway, the proteasome is responsible for degrading phosphorylated IκBα. By inhibiting the proteasome, MG132 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes discussed, the following diagrams have been generated using the DOT language.
Caption: The canonical NF-κB signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating NF-κB inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. Below are synthesized protocols for key assays used to characterize NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed human embryonic kidney 293T (HEK293T) cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNFα; 10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the effect of inhibitors on the upstream signaling events leading to NF-κB activation.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitor or vehicle for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS]; 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Normalize the p-IκBα levels to total IκBα to determine the extent of inhibition.
-
NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa cells) on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and stimulus as described for the Western blot protocol.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (e.g., green fluorescence) and nuclear (blue fluorescence) staining.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation and its inhibition.
-
Conclusion
The comparative analysis of this compound with Parthenolide, BAY 11-7082, and MG132 provides valuable insights for researchers targeting the NF-κB pathway. While all four compounds effectively inhibit NF-κB activation, they do so through distinct mechanisms and with varying potencies. This compound emerges as a promising natural product with a multi-targeted inhibitory action on the NF-κB cascade. The provided data tables, pathway diagrams, and detailed experimental protocols serve as a comprehensive resource to guide future research and development of novel anti-inflammatory and anti-cancer therapeutics based on NF-κB inhibition. Further head-to-head studies under standardized conditions will be instrumental in definitively ranking the potency of these inhibitors and elucidating their full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 3. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
- 9. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Anti-inflammatory Effects of Bakkenolide IIIa and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of the natural compound Bakkenolide (B600228) IIIa and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Mechanism of Action: A Tale of Two Pathways
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the COX pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[1][2]
In contrast, Bakkenolide IIIa appears to modulate inflammatory responses through a distinct and more recently elucidated mechanism. Evidence suggests that this compound's anti-inflammatory properties are linked to the upregulation of a long non-coding RNA (lncRNA) known as LINC00294.[3] Furthermore, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can suppress the production of a wide array of inflammatory mediators.
In Vivo Anti-inflammatory Efficacy: A Comparative Overview
Direct comparative in vivo studies of this compound and ibuprofen using the same inflammatory model are limited in the currently available scientific literature. However, by examining their effects in a well-established animal model of acute inflammation, the carrageenan-induced paw edema test, we can draw an indirect comparison. In this model, inflammation is induced by injecting carrageenan into the paw of a rodent, and the subsequent swelling is measured over time. The reduction in paw edema is a key indicator of a compound's anti-inflammatory activity.
| Compound | Animal Model | Dosage | Route of Administration | Time Point | % Inhibition of Paw Edema |
| Ibuprofen | Rat | 40 mg/kg | Oral | 3 hours | 66.46%[5] |
| This compound | Data not available in carrageenan-induced paw edema model. | - | - | - | - |
Note: The absence of data for this compound in the carrageenan-induced paw edema model represents a significant knowledge gap and highlights the need for further research to enable a direct and robust comparison with established anti-inflammatory drugs like ibuprofen. A study on an ethanolic extract of Ficus virens bark used a 40 mg/kg oral dose of ibuprofen as a positive control, which resulted in a 66.46% inhibition of paw edema at the 3-hour mark.[5]
While direct comparative data is lacking, a study on a related compound, Bakkenolide B, demonstrated potent anti-inflammatory and anti-allergic effects in an ovalbumin-induced asthma model in mice.[6] This suggests that bakkenolides as a class of compounds possess significant anti-inflammatory potential that warrants further in vivo investigation in various inflammatory models.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice are used.[5][7]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., ibuprofen), and test groups.
-
Drug Administration: The test compound (this compound) or the standard drug (ibuprofen) is administered, typically orally or intraperitoneally, at a predetermined time (e.g., 60 minutes) before the induction of inflammation.[5] The control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of a 1% w/v carrageenan suspension in saline (e.g., 0.1 ml) is administered into the hind paw of the animal.[5][7]
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, and 3 hours) using a plethysmometer.[5]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for the treated groups in comparison to the control group.[5]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action of this compound and ibuprofen, the following signaling pathway diagrams have been generated.
Caption: Ibuprofen's anti-inflammatory mechanism of action.
Caption: this compound's anti-inflammatory mechanism.
Conclusion
Ibuprofen is a well-characterized and effective anti-inflammatory agent with a clear mechanism of action. This compound presents a promising alternative with a distinct molecular pathway, suggesting it may offer a different therapeutic approach to managing inflammation. The current lack of direct comparative in vivo studies in standardized models like the carrageenan-induced paw edema test is a critical gap in our understanding of the relative potency and efficacy of this compound. Further research is essential to fully elucidate the in vivo anti-inflammatory profile of this compound and to determine its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of Bakkenolide IIIa Cross-Reactivity with Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Bakkenolide IIIa and its potential for cross-reactivity with other sesquiterpenes. Due to a lack of direct comparative studies on the immunological cross-reactivity of this compound, this document leverages available data on related bakkenolides and the broader class of sesquiterpene lactones to provide insights into its potential biological interactions. The information presented herein is intended to support further research and drug development efforts.
Comparative Biological Activity of Bakkenolides
| Compound | Assay | Target | IC50 (µM) |
| Bakkenolide B | Neuraminidase Inhibition Assay | Clostridium perfringens Neuraminidase | > 100 |
| Bakkenolide D | Neuraminidase Inhibition Assay | Clostridium perfringens Neuraminidase | 75.3 ± 3.2[1] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of bakkenolides and sesquiterpenes are provided below.
Neuraminidase Inhibition Assay
This protocol is adapted from a study on the neuraminidase inhibitory activity of compounds isolated from Petasites japonicus[1].
Objective: To determine the in vitro inhibitory effect of test compounds on bacterial neuraminidase activity.
Materials:
-
Neuraminidase from Clostridium perfringens
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MU-NANA) substrate
-
Tris buffer (50 mM, pH 7.5)
-
Test compounds (e.g., Bakkenolide D)
-
Quercetin (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 0.1 mM solution of MU-NANA substrate in Tris buffer.
-
In a 96-well black microplate, add 90 µL of the Tris buffer.
-
Add 10 µL of the test compound solution (at various concentrations) to the wells.
-
Add 10 µL of neuraminidase solution (0.2 units/mL) to each well.
-
Initiate the reaction by adding 10 µL of the MU-NANA substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.5 M sodium carbonate solution.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot for NF-κB Signaling Pathway Analysis
This protocol is based on the methodology used to study the neuroprotective effects of this compound on hippocampal neurons[2].
Objective: To analyze the protein expression levels of key components of the NF-κB signaling pathway in response to treatment with this compound.
Materials:
-
Hippocampal neuron cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control hippocampal neurons and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway in hippocampal neurons[2]. The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in analyzing protein expression via Western blotting.
Caption: A typical experimental workflow for Western blot analysis.
References
comparative analysis of Bakkenolide IIIa and parthenolide
A Comparative Analysis of Bakkenolide IIIa and Parthenolide (B1678480) for Drug Development Professionals
Introduction
This compound and Parthenolide are naturally occurring sesquiterpene lactones that have garnered significant attention in the scientific community for their potent biological activities. Parthenolide, derived primarily from the plant Feverfew (Tanacetum parthenium), is well-documented for its anti-inflammatory and anti-cancer properties.[1][2] this compound, isolated from the rhizome of Petasites tricholobus, has demonstrated significant neuroprotective and anti-inflammatory effects.[3][4] Both compounds share a common sesquiterpenoid core structure, but their distinct functionalities lead to varied biological profiles. This guide provides a comparative analysis of their mechanisms, efficacy, and the experimental protocols used to evaluate them, aimed at researchers and professionals in drug development.
Physicochemical Properties
A fundamental comparison begins with the molecular characteristics of this compound and Parthenolide. While both are sesquiterpene lactones, their structural differences, particularly in the lactone ring and side chains, are crucial determinants of their biological activity.
| Property | This compound | Parthenolide |
| Chemical Structure | Bakkenolide-type sesquiterpene | Germacranolide-type sesquiterpene lactone |
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₂₀O₃ |
| Molecular Weight | 250.34 g/mol | 248.32 g/mol |
| Key Functional Groups | Spiro-lactone ring | α-methylene-γ-lactone ring, Epoxide group[1][5] |
| Natural Source | Petasites tricholobus[4] | Tanacetum parthenium (Feverfew)[1][2] |
Comparative Biological Activity
Anti-inflammatory Activity
Both compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[6][7][8]
| Compound | Model System | Stimulus | Key Findings | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Significantly decreased LPS-induced TNF-α, IL-1β, IL-8, and IL-6.[3][9] | [3][9] |
| This compound | Cultured Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Inhibited the phosphorylation of IKKβ, IκBα, and p65.[8] | [8] |
| Parthenolide | Cystic Fibrosis Cells | IL-1β and/or TNF | Significantly inhibited IL-8 secretion and prevented NF-κB activation.[10] | [10] |
| Parthenolide | Murine Spleen and Liver (in vivo) | Lipopolysaccharide (LPS) | Reduced serum IL-6 levels; modest effect on other inflammatory genes.[11][12] | [11][12] |
Anticancer Activity
Parthenolide has been extensively studied for its anticancer properties, demonstrating cytotoxicity across a wide range of cancer cell lines.[1][5][13] Research on this compound's direct anticancer activity is less extensive, with more focus on its neuroprotective effects against ischemic injury.[4][8] However, its ability to inhibit inflammatory pathways suggests potential in inflammation-driven cancers.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| Parthenolide | A549 | Human Lung Carcinoma | 4.3 | [13] |
| Parthenolide | TE671 | Human Medulloblastoma | 6.5 | [13] |
| Parthenolide | HT-29 | Human Colon Adenocarcinoma | 7.0 | [13] |
| This compound | N/A | Data on direct cytotoxicity in cancer cell lines is limited in the provided search results. Its activity is primarily characterized as neuroprotective and anti-inflammatory. | N/A |
Mechanism of Action: Inhibition of NF-κB Signaling
A primary mechanism shared by both this compound and Parthenolide is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][8] NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[1][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by factors like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.
Parthenolide has been shown to inhibit the IKK complex and can also directly target the p65 subunit of NF-κB, preventing its DNA binding.[1][10][14] Similarly, this compound inhibits the phosphorylation of IKKβ, IκBα, and p65, effectively blocking NF-κB's nuclear translocation and activation.[8]
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 8. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comprehensive Evaluation of its Therapeutic Potential
A deep dive into the neuroprotective and anti-inflammatory properties of Bakkenolide IIIa, with a comparative analysis against established and related compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental evidence, detailed methodologies, and insights into its mechanisms of action.
This compound, a natural sesquiterpenoid lactone, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. Primarily investigated for its neuroprotective and anti-inflammatory effects, this molecule has demonstrated promising activity in preclinical models. This guide offers a detailed evaluation of this compound, presenting a comparative analysis of its performance against other relevant compounds and providing the necessary experimental context for its assessment.
Neuroprotective Efficacy: Shielding Neurons from Ischemic Damage
This compound has shown notable neuroprotective effects in models of cerebral ischemia. In a rat model of transient focal cerebral damage, administration of this compound at doses of 4, 8, and 16 mg/kg resulted in a significant reduction in brain infarct volume and an improvement in neurological deficit scores.[1] In vitro studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, further support these findings. Treatment with this compound led to increased cell viability and a decrease in apoptosis.[1]
Comparative Analysis with Other Bakkenolides and Edaravone
While direct comparative studies are limited, other bakkenolides, such as Bakkenolide-Ia, IIa, and IVa, have also exhibited significant neuroprotective and antioxidant activities in OGD models.[2] Bakkenolide B has also been noted for its neuroprotective and antioxidant properties.[3] For a clinical perspective, a comparison with Edaravone, a free radical scavenger approved for the treatment of acute ischemic stroke, is relevant. Edaravone has been shown to improve neurological impairment and reduce mortality in stroke patients. A direct head-to-head comparison of this compound with Edaravone in preclinical models would be invaluable for determining its relative potency.
| Compound | Model | Key Findings | Reference |
| This compound | Rat transient focal cerebral ischemia | Reduced brain infarct volume and neurological deficit (4, 8, 16 mg/kg) | [1] |
| This compound | OGD in primary hippocampal neurons | Increased cell viability and decreased apoptosis | [1] |
| Bakkenolide Ia, IIa, IVa | OGD in primary cultured neurons | Exhibited significant neuroprotective and antioxidant activities | [2] |
| Bakkenolide B | Not specified | Possesses neuroprotective and antioxidant activities | [3] |
| Edaravone | Acute ischemic stroke (clinical) | Improved neurological impairment and reduced mortality |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
This compound has demonstrated significant anti-inflammatory properties in a model of endothelial inflammation. In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound (at concentrations of 10, 20, and 50 µM) dose-dependently decreased the levels of the pro-inflammatory cytokines TNF-α, IL-1β, IL-8, and IL-6.[4]
Comparative Analysis with Bakkenolide B and Dexamethasone
Bakkenolide B has also been investigated for its anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in LPS-stimulated microglia. Dexamethasone, a potent corticosteroid, is a widely used anti-inflammatory drug. A comparison of the inhibitory concentrations of this compound with these compounds is essential for understanding its therapeutic potential in inflammatory conditions.
| Compound | Model | Key Findings | Reference |
| This compound | LPS-stimulated HUVECs | Decreased levels of TNF-α, IL-1β, IL-8, and IL-6 (10, 20, 50 µM) | [4] |
| Bakkenolide B | LPS-stimulated microglia | Reduced production of pro-inflammatory cytokines | |
| Dexamethasone | Cigarette smoke-induced inflammation | Attenuated histological injury and decreased inflammatory cells and cytokines | [5] |
Anticancer Potential: An Area for Future Investigation
Currently, there is a lack of substantial evidence in the reviewed literature regarding the anticancer activity of this compound. While other bakkenolides have been reported to have weak cytotoxic activity against some cancer cell lines, the specific effects of this compound on cancer cell proliferation and survival remain to be elucidated.[3] This represents a significant gap in the understanding of its full therapeutic potential and warrants further investigation.
Mechanism of Action: Unraveling the Signaling Pathways
The therapeutic effects of this compound appear to be mediated through the modulation of key signaling pathways involved in cell survival and inflammation.
Neuroprotection
In the context of cerebral ischemia, this compound exerts its neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway. This is achieved through the suppression of the phosphorylation of Akt and ERK1/2, which are upstream regulators of NF-κB.[1] The inhibition of NF-κB activation leads to a decrease in the expression of pro-apoptotic proteins and an increase in the expression of anti-apoptotic proteins, ultimately promoting neuronal survival.
Anti-inflammatory Effects
The anti-inflammatory mechanism of this compound in endothelial cells involves the upregulation of the long non-coding RNA, LINC00294.[4] Overexpression of LINC00294 has been shown to alleviate LPS-induced inflammatory damage, suggesting that this compound exerts its anti-inflammatory effects, at least in part, through this novel pathway.
Experimental Protocols
To facilitate the replication and further investigation of the therapeutic potential of this compound, detailed protocols for the key experimental models are provided below.
Transient Focal Cerebral Ischemia Model in Rats
This in vivo model is crucial for evaluating the neuroprotective effects of compounds in a setting that mimics clinical stroke.
Objective: To induce a temporary blockage of a major cerebral artery to simulate ischemic stroke and assess the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Confirm the occlusion by monitoring the cerebral blood flow with a laser Doppler flowmeter. A reduction of at least 70% indicates successful occlusion.
-
After the desired period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound (e.g., 4, 8, 16 mg/kg, intraperitoneally) at the time of reperfusion.
-
Assess neurological deficits at various time points post-surgery using a standardized scoring system.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro assay is a widely used model to study the cellular and molecular mechanisms of ischemic neuronal injury.
Objective: To simulate ischemic conditions in cultured neurons and evaluate the cytoprotective effects of this compound.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
Cell viability assays (e.g., MTT, LDH)
-
Apoptosis detection kits (e.g., Annexin V/PI staining, TUNEL assay)
Procedure:
-
Culture primary neurons to the desired confluency.
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 2-4 hours) to induce OGD.
-
After the OGD period, replace the glucose-free DMEM with normal culture medium and return the plates to a normoxic incubator for reoxygenation.
-
Treat the cells with different concentrations of this compound during the reoxygenation phase.
-
After a specified time (e.g., 24 hours), assess cell viability using the MTT or LDH assay.
-
Quantify apoptosis using flow cytometry after Annexin V/PI staining or by counting TUNEL-positive cells under a fluorescence microscope.
LPS-Induced Inflammation Assay in HUVECs
This in vitro model is used to study endothelial inflammation and to screen for anti-inflammatory compounds.
Objective: To induce an inflammatory response in endothelial cells using LPS and to evaluate the anti-inflammatory effects of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, IL-8, and IL-6
Procedure:
-
Culture HUVECs to confluency in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, IL-8, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant neuroprotective and anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB pathway and upregulation of LINC00294, respectively. While these findings are promising, further research is necessary to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other bakkenolides and clinically relevant drugs like Edaravone and Dexamethasone are crucial to establish its relative efficacy.
-
Quantitative Analysis: More detailed quantitative data, including IC50 values for its anti-inflammatory effects and dose-response curves for its neuroprotective activities, are needed for a more robust evaluation.
-
Anticancer Evaluation: A thorough investigation into the potential anticancer activities of this compound is warranted to explore its full therapeutic spectrum.
-
Pharmacokinetic and Toxicological Studies: In-depth pharmacokinetic and toxicology studies are essential to assess its drug-like properties and safety profile before it can be considered for clinical development.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
Validating Bakkenolide IIIa as a Lead Compound for Neuroprotection in Ischemic Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bakkenolide IIIa with other neuroprotective agents for the treatment of ischemic stroke. The information presented is based on available preclinical and clinical data, with detailed experimental protocols to support further research and validation.
Introduction to this compound
This compound is a sesquiterpenoid lactone that has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke. Its potential as a lead compound stems from its ability to mitigate neuronal damage through multiple mechanisms, primarily by inhibiting inflammatory pathways and apoptosis. This guide aims to objectively evaluate the existing evidence for this compound and compare its performance with established and emerging neuroprotective agents.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the neuroprotective effects of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of ischemic stroke, the activation of NF-κB triggers a cascade of inflammatory responses and promotes apoptotic cell death. This compound has been shown to interfere with this pathway, thereby reducing neuroinflammation and enhancing neuronal survival.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and comparator neuroprotective agents.
Table 1: In Vivo Efficacy in Preclinical Models of Ischemic Stroke
| Compound | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| This compound | Rat (MCAO) | 4, 8, 16 mg/kg (i.g.) | Data not quantified | Dose-dependent improvement | [1] |
| Citicoline | Rat (MCAO) | 100 - 500 mg/kg | ~28% | Yes | |
| Cerebrolysin | Rat (MCAO) | 2.5 - 5 ml/kg | Dose-dependent reduction | Yes | |
| Edaravone | Rodent (MCAO) | 3 mg/kg (i.v.) | Yes | Yes |
Note: While studies confirm this compound reduces infarct volume, specific percentage reductions for the tested doses were not available in the reviewed literature.
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Key Findings | Reference |
| This compound | Primary Hippocampal Neurons (OGD) | Increased cell viability, Dose-dependently increased Bcl-2/Bax ratio, Decreased apoptosis | [1] |
Note: Quantitative values for the Bcl-2/Bax ratio were not specified in the reviewed literature.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a standard for inducing focal cerebral ischemia to mimic human stroke.
Caption: Experimental workflow for the MCAO model in rats.
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the rat in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Closure: Suture the incision and allow the animal to recover.
-
Outcome Measures: Assess neurological deficits at specified time points and determine the infarct volume using TTC staining at the end of the experiment.
Oxygen-Glucose Deprivation (OGD) in Primary Neurons
This in vitro model simulates the ischemic conditions of a stroke in a controlled cell culture environment.
Caption: Experimental workflow for the OGD model in primary neurons.
Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons to the desired confluency.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2).
-
Incubation: Incubate the cells under OGD conditions for a specific duration (e.g., 1-2 hours).
-
Reoxygenation: Remove the plates from the hypoxic chamber and replace the OGD medium with normal, glucose-containing culture medium. Return the cells to a normoxic incubator.
-
Post-OGD Incubation: Incubate for a desired "reperfusion" period (e.g., 24 hours).
-
Analysis: Assess cell viability using methods like the MTT assay and evaluate apoptosis through techniques such as the TUNEL assay or Western blotting for apoptotic markers.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: Experimental workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Fix cultured cells or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a detergent such as Triton X-100 to allow entry of the labeling reagents.
-
Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirect labeling method is used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Visualization: Visualize the labeled apoptotic cells using fluorescence microscopy.
-
Quantification: Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.
Western Blot for Bcl-2 and Bax Protein Quantification
Western blotting is a standard technique to quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Caption: Experimental workflow for Western blot analysis of Bcl-2 and Bax.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA sequences.
Caption: Experimental workflow for NF-κB EMSA.
Protocol:
-
Nuclear Protein Extraction: Isolate nuclear proteins from treated and control cells or tissues.
-
Probe Preparation: Synthesize and label a short DNA probe containing the consensus binding site for NF-κB (e.g., with a radioactive isotope or a non-radioactive label).
-
Binding Reaction: Incubate the labeled probe with the nuclear protein extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the location of the labeled probe on the gel. A "shifted" band indicates the formation of a protein-DNA complex.
-
Analysis: The intensity of the shifted band corresponds to the amount of active NF-κB in the nuclear extract.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising lead compound for the development of a neuroprotective therapy for ischemic stroke. Its mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway and the modulation of apoptotic signaling, addresses key pathological events in ischemic brain injury.
However, to further validate this compound, the following steps are recommended:
-
Quantitative Dose-Response Studies: Conduct rigorous in vivo studies to determine the precise percentage of infarct volume reduction and the quantified Bcl-2/Bax ratio at various doses of this compound.
-
Head-to-Head Comparison: Perform direct comparative studies of this compound against standard neuroprotective agents like Edaravone or Citicoline in the same animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosing.
-
Safety and Toxicology Studies: Conduct comprehensive safety and toxicology assessments to identify any potential adverse effects.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel treatment for ischemic stroke can be elucidated.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Bakkenolide IIIa
Disclaimer: There is no specific Safety Data Sheet (SDS) currently available for Bakkenolide IIIa. The following guidelines are based on best practices for handling potent, pharmacologically active, and potentially cytotoxic compounds. It is imperative to treat this compound with the utmost caution, assuming it presents significant health risks upon exposure.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to offer procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Due to its biological activity, this compound should be handled with comprehensive PPE to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 rated for chemotherapy drug handling | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Body Protection | Disposable, solid-front, back-closing gown | Impermeable, with long sleeves and elastic cuffs | Protects skin and clothing from contamination. |
| Eye Protection | Safety Goggles with Side Shields or a Full-Face Shield | ANSI Z87.1 rated | Protects eyes from splashes and aerosols. A full-face shield is recommended when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Fit-tested to the individual user | Prevents inhalation of aerosolized particles, especially when handling the powdered form of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | N/A | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
2.1. Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don a lab coat and a single pair of nitrile gloves before handling the shipping container.
-
Transport the unopened package to a designated containment area, preferably a chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Put on full PPE as specified in the table above before opening the shipping container.
-
Carefully unpack the primary container, inspecting it for any breaches.
-
Decontaminate the exterior of the primary container with a suitable cleaning agent (e.g., 70% ethanol) before transferring it to a secure storage location.
-
Dispose of all packaging materials as potentially contaminated waste.
2.2. Storage
-
Store this compound in a clearly labeled, sealed, and chemically resistant container.
-
The storage location should be a secure, ventilated, and access-restricted area, away from incompatible materials.
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
2.3. Handling and Use (Experimental Protocol)
All manipulations of this compound, especially in its powdered form, must be performed in a certified chemical fume hood or a Class II BSC to prevent the generation and inhalation of aerosols.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Ensure the chemical fume hood or BSC is clean and certified.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weighing paper, microcentrifuge tubes, solvent, vortex mixer, pipettes) within the containment area.
-
Don the full required PPE.
-
-
Weighing:
-
Carefully open the primary container containing this compound.
-
Using a dedicated, clean spatula, transfer the desired amount of the powdered compound onto weighing paper on the analytical balance.
-
Avoid any sudden movements that could create airborne particles.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a labeled microcentrifuge tube.
-
Using a calibrated pipette, add the appropriate volume of the desired solvent to the tube.
-
Securely cap the tube and vortex until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a suitable solvent and then clean with a detergent solution.
-
Dispose of all single-use items (e.g., weighing paper, pipette tips, bench liner) as cytotoxic waste.
-
Remove the outer pair of gloves and dispose of them as cytotoxic waste before exiting the containment area.
-
Remove the remaining PPE and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
2.4. Waste Disposal
All waste materials contaminated with this compound must be handled as hazardous cytotoxic waste.[1][2][3][4]
-
Solid Waste: Contaminated PPE, bench liners, weighing paper, and other disposable items should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container with a purple lid.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, shatter-resistant, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, purple-lidded sharps container.[2]
-
All cytotoxic waste must be segregated from other waste streams and disposed of through an approved hazardous waste management service, typically via high-temperature incineration.[1][2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
3.1. Personnel Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
3.2. Spill Management
-
Minor Spill (inside a fume hood):
-
Ensure full PPE is worn.
-
Contain the spill with absorbent pads.
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all contaminated materials in a cytotoxic waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Visual Workflow Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
